Ornidazole-d5
Description
Properties
Molecular Formula |
C7H10ClN3O3 |
|---|---|
Molecular Weight |
224.65 g/mol |
IUPAC Name |
1-chloro-1,1,2,3,3-pentadeuterio-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3/i2D2,4D2,6D |
InChI Key |
IPWKIXLWTCNBKN-VLZDWVQFSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)N1C(=NC=C1[N+](=O)[O-])C |
Canonical SMILES |
CC1=NC=C(N1CC(CCl)O)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
What is Ornidazole-d5 and its chemical structure?
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ornidazole-d5, a deuterated analog of the antimicrobial agent Ornidazole. It is intended to serve as a technical resource, detailing its chemical properties, applications in quantitative analysis, and its interaction with biological pathways.
Core Concepts: What is this compound?
This compound is a stable isotope-labeled version of Ornidazole, where five hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for the quantification of Ornidazole in biological matrices using mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] Its physical and chemical properties are nearly identical to Ornidazole, but it is heavier by five mass units, allowing for its clear differentiation in a mass spectrometer.
Chemical Structure and Properties
The chemical structure of this compound is presented below, alongside a table summarizing its key quantitative properties.
Chemical Structure:
Table 1: Quantitative Data for this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₅D₅ClN₃O₃ | [1] |
| Molecular Weight | 224.7 g/mol | [1] |
| Exact Mass | 224.0724526 Da | |
| CAS Number | 2747915-64-4 | [1] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [1] |
| Solubility | Soluble in DMSO and Methanol | [1] |
Experimental Protocols: Quantification of Ornidazole using this compound
This compound is primarily used as an internal standard in bioanalytical methods to ensure the accuracy and precision of Ornidazole quantification. Below is a detailed experimental protocol for the analysis of Ornidazole in plasma samples using LC-MS/MS.
LC-MS/MS Method for Ornidazole Quantification in Plasma
This protocol is a composite of established methods for the bioanalysis of Ornidazole.
2.1.1. Materials and Reagents
-
Ornidazole reference standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control human plasma
2.1.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Ornidazole and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Ornidazole by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
2.1.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
2.1.4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ornidazole: m/z 220.1 → 128.1
-
This compound: m/z 225.1 → 128.1
-
-
2.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Ornidazole to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Ornidazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Synthesis of this compound
While detailed, step-by-step synthesis protocols for commercially available deuterated standards are often proprietary, the general approach involves introducing deuterium atoms into the Ornidazole molecule or a precursor. Based on the synthesis of analogous deuterated nitroimidazoles, a plausible synthetic route for this compound would involve the use of deuterated starting materials. For instance, the synthesis could be adapted from the known synthesis of Ornidazole, which involves the reaction of 2-methyl-5-nitroimidazole with a deuterated version of epichlorohydrin or a related propyl-halide synthon.
Biological Interactions: Inhibition of the Sonic Hedgehog Signaling Pathway
Recent research has demonstrated that Ornidazole can inhibit the Sonic hedgehog (Shh) signaling pathway, a crucial pathway in embryonic development and cellular proliferation.[2] Aberrant activation of the Shh pathway is implicated in the development of various cancers.
The diagram below illustrates the canonical Shh signaling pathway and the proposed point of inhibition by Ornidazole. In the absence of the Shh ligand, the Patched (PTCH1) receptor inhibits the G protein-coupled receptor-like protein Smoothened (SMO). This leads to the phosphorylation and proteasomal degradation of the GLI family of transcription factors. Upon binding of Shh to PTCH1, the inhibition of SMO is relieved, allowing it to translocate to the primary cilium and activate the GLI transcription factors, which then move to the nucleus and initiate the transcription of target genes involved in cell growth and proliferation. Ornidazole has been shown to downregulate the expression of key components of this pathway, including Shh, SMO, and GLI1.
Caption: Ornidazole inhibits the Shh pathway, targeting SMO and GLI.
Experimental Workflow
The following diagram outlines the typical workflow for the quantification of Ornidazole in a biological sample using this compound as an internal standard.
Caption: Workflow for Ornidazole analysis using an internal standard.
References
Ornidazole-d5: A Technical Guide for Researchers
An In-depth Examination of the Physical, Chemical, and Analytical Properties of Deuterated Ornidazole
This technical guide provides a comprehensive overview of Ornidazole-d5, a deuterated analog of the antimicrobial agent Ornidazole. Designed for researchers, scientists, and drug development professionals, this document details its core physical and chemical properties, mechanism of action, and established experimental protocols for its use, particularly as an internal standard in quantitative analysis.
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled form of Ornidazole, where five hydrogen atoms have been replaced by deuterium. This substitution provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Ornidazole in biological matrices.[1][2] The key physical and chemical properties are summarized below.
Data Presentation: Physical and Chemical Characteristics
| Property | Value | Source |
| IUPAC Name | 1-chloro-1,1,2,3,3-pentadeuterio-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | PubChem |
| Molecular Formula | C₇H₅D₅ClN₃O₃ | Cayman Chemical, LGC Standards |
| Molecular Weight | 224.65 g/mol | PubChem |
| Exact Mass | 224.0724526 Da | PubChem |
| CAS Number | 2747915-64-4 | Cayman Chemical |
| Solubility | Soluble in DMSO and Methanol. | Cayman Chemical |
| Predicted Boiling Point | 443.2°C at 760 mmHg | ChemicalBook |
| Predicted Density | 1.53 g/cm³ | ChemicalBook |
| XLogP3 | 0.6 | PubChem |
Mechanism of Action
Ornidazole, and by extension this compound, is a 5-nitroimidazole derivative that exhibits activity against protozoa and anaerobic bacteria.[3] Its mechanism of action is initiated by the passive diffusion of the drug into the microbial cell. Inside the anaerobic environment of the microorganism, the nitro group of Ornidazole is reduced by a ferredoxin-like redox system. This reduction process forms reactive intermediates and free radicals. These cytotoxic byproducts then interact with the microbial DNA, causing strand breakage and destabilization of the helical structure.[4] This damage to the DNA disrupts essential cellular processes like replication and transcription, ultimately leading to microbial cell death.[3][4]
In addition to its antimicrobial properties, Ornidazole has been shown to inhibit the Sonic hedgehog (Shh) signaling pathway, indicating potential applications in antitumor research.[2]
Caption: Antimicrobial mechanism of Ornidazole.
Experimental Protocols
This compound is primarily utilized as an internal standard for the precise quantification of Ornidazole in biological samples, such as plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][5]
Detailed Protocol: Quantification of Ornidazole in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of Ornidazole and its metabolites in human plasma.[1][6][7]
1. Preparation of Stock and Working Solutions:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol.
-
Working Internal Standard (IS) Solution: Dilute the stock solution with methanol or another appropriate solvent to achieve the desired concentration for spiking into plasma samples. Store solutions at 4°C.[1][6]
2. Sample Preparation (Protein Precipitation):
-
Thaw frozen human plasma samples and vortex to ensure homogeneity.
-
To a 100 µL aliquot of the plasma sample, add 50 µL of the this compound internal standard working solution.[6]
-
Add 250 µL of acetonitrile to precipitate plasma proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 11,000 × g for 5 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness at 40°C under a stream of nitrogen.[6]
-
Reconstitute the dry residue in 75 µL of the mobile phase.[6]
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.[6]
3. Liquid Chromatography (LC) Conditions:
-
Column: Capcell PAK MG C18 column (100 × 4.6 mm, 5 µm).[1][6]
-
Mobile Phase: A mixture of methanol, 5 mM ammonium acetate, and formic acid (e.g., 45:55:0.055, v/v/v).[6]
-
Flow Rate: A gradient flow may be used, for example, 1.0 mL/min for the initial phase, reducing to 0.6 mL/min to allow for separation.[6]
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
4. Mass Spectrometry (MS) Conditions:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[1][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ornidazole: Monitor the specific precursor to product ion transition (e.g., m/z 220.0 → 128.0).
-
This compound (IS): Monitor the corresponding deuterated transition (e.g., m/z 225.1 → 132.1).[1]
-
-
Optimize instrument parameters such as gas temperatures, gas flows, and collision energies to achieve maximum sensitivity for both the analyte and the internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. invivochem.com [invivochem.com]
- 3. ijsra.net [ijsra.net]
- 4. LC-MS/MS methodology development and validation for the screening and quantification of five antibiotics in water - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Ornidazole-d5: A Technical Guide to its Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Ornidazole-d5. This compound is the deuterated analog of Ornidazole, a 5-nitroimidazole derivative used as an antimicrobial agent.[1] In quantitative studies, particularly pharmacokinetic analyses using mass spectrometry, this compound serves as an ideal internal standard due to its similar chemical and physical properties to Ornidazole, with a distinct mass difference.[1] This guide details the critical quality attributes of this compound, the analytical methodologies employed for their verification, and the logical workflow of its certification.
Certificate of Analysis: Summary of Quantitative Data
A Certificate of Analysis (CoA) for a reference standard like this compound provides a summary of its identity, purity, and other critical parameters. The following tables represent typical data found on a CoA for this compound, compiled from various supplier specifications and analytical principles.
Table 1: General Properties and Identification
| Parameter | Specification |
| Chemical Name | 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole-d5 |
| CAS Number | 2747915-64-4 |
| Molecular Formula | C₇H₅D₅ClN₃O₃ |
| Molecular Weight | 224.7 g/mol |
| Appearance | A solid |
Table 2: Purity and Composition
| Test | Method | Result |
| Chemical Purity (by HPLC) | HPLC-UV | >99.00% |
| Isotopic Purity (Deuterated Forms) | Mass Spectrometry | ≥99% (d₁-d₅) |
| Residual Solvents | GC-HS | Complies with USP <467> |
| Heavy Metals | ICP-MS | Complies with USP <232> |
| Water Content (Karl Fischer) | Karl Fischer Titration | <0.5% |
Experimental Protocols
The accurate determination of the quality of this compound relies on a series of well-defined analytical methods. The following sections detail the typical experimental protocols used to generate the data presented in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method determines the chemical purity of this compound by separating it from any non-deuterated or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.05 M disodium hydrogen phosphate, pH 4.8) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 60:40 v/v).[2]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength of 313 nm.[2]
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to calculate the purity.
Mass Spectrometry (MS) for Isotopic Purity
Mass spectrometry is used to confirm the molecular weight of this compound and to determine the degree of deuterium incorporation (isotopic purity).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Procedure: A dilute solution of this compound is introduced into the mass spectrometer. The mass spectrum will show a distribution of ions corresponding to molecules with varying numbers of deuterium atoms (d₀ to d₅). The relative intensities of these peaks are used to calculate the percentage of deuterated forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR and ¹³C-NMR are powerful techniques for confirming the chemical structure of this compound and the positions of the deuterium atoms.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆).
-
Procedure: A solution of this compound is prepared and placed in the NMR spectrometer. The resulting spectrum is analyzed to ensure it is consistent with the expected structure. The absence or significant reduction of signals at specific chemical shifts compared to the spectrum of non-deuterated Ornidazole confirms the locations of the deuterium labels.
Workflow and Visualization
The following diagrams illustrate the logical workflow for the certification of this compound and its chemical structure.
References
An In-depth Technical Guide to the Synthesis and Purification of Ornidazole-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Ornidazole-d5, a deuterated analog of the antimicrobial agent Ornidazole. This isotopically labeled compound is crucial as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines a detailed synthetic protocol, purification methodologies, and the necessary analytical characterization.
Introduction
Ornidazole is a 5-nitroimidazole derivative effective against anaerobic bacteria and protozoa. Its mechanism of action involves the reduction of its nitro group within the target organism, leading to the formation of cytotoxic intermediates that damage microbial DNA.[1] Deuterated analogs of pharmaceuticals, such as this compound, are indispensable tools in drug development. The substitution of hydrogen with deuterium atoms results in a change in mass that is readily detectable by mass spectrometry, making it an ideal internal standard for quantitative bioanalysis.[2][3] The deuterium atoms are strategically placed on the 1-chloro-2-hydroxypropyl side chain, a site of potential metabolism, to ensure co-elution with the parent drug during chromatographic analysis.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the preparation of the deuterated precursor, epichlorohydrin-d5, followed by its reaction with 2-methyl-5-nitroimidazole.
Synthesis of Epichlorohydrin-d5
A plausible synthetic route to epichlorohydrin-d5 involves the deuteration of a suitable precursor, such as glycerol, followed by chlorination and cyclization.
Experimental Protocol:
-
Deuteration of Glycerol: Glycerol is heated in deuterium oxide (D₂O) with a suitable catalyst (e.g., a supported platinum catalyst) under pressure to facilitate hydrogen-deuterium exchange at all exchangeable positions.
-
Chlorination: The resulting glycerol-d8 is treated with a chlorinating agent, such as hydrogen chloride, to produce a mixture of deuterated dichloropropanols.
-
Cyclization: The deuterated dichloropropanol mixture is then treated with a base, such as sodium hydroxide, to induce intramolecular cyclization, yielding epichlorohydrin-d5.[4] The product is purified by distillation.
Synthesis of this compound
The final step involves the alkylation of 2-methyl-5-nitroimidazole with the prepared epichlorohydrin-d5.
Experimental Protocol:
-
Reaction Setup: 2-methyl-5-nitroimidazole and a suitable catalyst (e.g., a macroporous acidic polymer resin) are suspended in an appropriate solvent, such as ethyl acetate, in a reaction vessel equipped with a stirrer and a temperature controller.[5][6]
-
Addition of Epichlorohydrin-d5: Epichlorohydrin-d5 is added dropwise to the stirred suspension while maintaining the reaction temperature at 25-30°C.
-
Reaction Monitoring: The reaction is stirred for several hours, and its progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is quenched with water. The pH is adjusted to approximately 4.0 with hydrochloric acid to separate the catalyst. The aqueous layer is then basified to a pH of about 8.0 with sodium hydroxide to precipitate the crude this compound.[7]
-
Extraction and Drying: The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic phase is washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Solvent Removal: The solvent is removed under reduced pressure to yield the crude this compound.
Data Presentation: Reagents and Reaction Conditions
| Step | Reagent | Molar Ratio (to starting material) | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| 1 | 2-methyl-5-nitroimidazole | 1.0 | Ethyl Acetate | - | - | - |
| 2 | Epichlorohydrin-d5 | 1.1 | - | 25-30 | 6-8 | - |
| 3 | Macroporous acidic resin | 0.1 | - | 25-30 | - | - |
| 4 | Hydrochloric Acid (1M) | As needed for pH 4.0 | Water | Room Temp. | - | - |
| 5 | Sodium Hydroxide (1.25M) | As needed for pH 8.0 | Water | Room Temp. | - | - |
| Overall | - | - | - | - | - | ~85 |
Purification of this compound
Purification of the crude this compound is critical to ensure its suitability as an internal standard. A combination of recrystallization and chromatographic techniques can be employed to achieve high purity.
Recrystallization
Experimental Protocol:
-
Solvent Selection: A suitable solvent system is chosen. For Ornidazole, ethanol or a mixture of ethanol and water is commonly used.[8] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Column Chromatography (Optional)
For achieving very high purity, column chromatography can be performed.
Experimental Protocol:
-
Stationary Phase: Silica gel is a common choice for the stationary phase.
-
Mobile Phase: A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) is selected based on TLC analysis to achieve good separation.
-
Packing and Loading: The silica gel is packed into a column, and the crude product is loaded onto the top of the column.
-
Elution: The mobile phase is passed through the column, and fractions are collected.
-
Analysis: The fractions are analyzed by TLC or HPLC to identify those containing the pure this compound.
-
Solvent Evaporation: The solvent from the pure fractions is evaporated to yield the purified product.
Data Presentation: Purification Parameters
| Purification Method | Solvent System | Purity before (%) | Purity after (%) | Hypothetical Recovery (%) |
| Recrystallization | Ethanol/Water | ~90 | >98 | ~80 |
| Column Chromatography | Ethyl Acetate/Hexane | >98 | >99.5 | ~90 |
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed using various analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of five deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H): To confirm the chemical structure and the specific positions of the deuterium atoms.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product.
Visualizations
Synthetic Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eurochemengineering.com [eurochemengineering.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103130721B - Ornidazole synthetic method - Google Patents [patents.google.com]
- 7. Ornidazole synthesis - chemicalbook [chemicalbook.com]
- 8. CN102643238A - Preparation and purification method for new ornidazole optical antimer - Google Patents [patents.google.com]
Ornidazole-d5: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the properties, analysis, and biological activities of Ornidazole-d5.
This technical guide provides comprehensive information on the deuterated analog of Ornidazole, this compound. It covers its fundamental chemical properties, detailed analytical methodologies for its quantification, and insights into the broader biological pathways influenced by its non-deuterated counterpart, Ornidazole. This document is intended to serve as a valuable resource for professionals in the fields of pharmaceutical analysis, drug metabolism, and cancer research.
Core Chemical and Physical Data
This compound is a stable, isotopically labeled version of Ornidazole, a 5-nitroimidazole derivative with known antimicrobial and antiprotozoal activities. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Ornidazole in various biological matrices.
| Property | Value | References |
| CAS Number | 2747915-64-4 | |
| Molecular Formula | C₇H₅D₅ClN₃O₃ | |
| Molecular Weight | 224.66 g/mol |
Analytical Methodologies
The quantification of Ornidazole in biological samples is crucial for pharmacokinetic and metabolism studies. This compound is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure accuracy and precision.
Protocol for Quantification of Ornidazole in Human Plasma using LC-MS/MS
This protocol outlines a validated method for the simultaneous determination of Ornidazole and its primary metabolites in human plasma, utilizing this compound as an internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution (this compound).
-
Precipitate proteins by adding acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.[1]
2. Liquid Chromatography:
-
Column: Capcell PAK MG C18 column (100 × 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water.
-
Flow Rate: A constant flow rate suitable for the column and system.
-
Injection Volume: A defined volume of the prepared sample supernatant.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in the positive mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Ornidazole, its metabolites, and this compound.
4. Validation Parameters: The method should be validated according to FDA and EMA guidelines, assessing linearity, accuracy, precision, selectivity, and stability.[1]
Biological Activity and Signaling Pathways
Ornidazole exerts its biological effects through multiple mechanisms, primarily by inducing DNA damage in anaerobic organisms and, as more recent research suggests, by modulating specific signaling pathways in cancer cells.
Mechanism of Action: DNA Damage
The primary antimicrobial action of Ornidazole involves the reduction of its nitro group within anaerobic bacteria and protozoa. This process generates reactive intermediates that cause significant damage to microbial DNA, including strand breakage, ultimately leading to cell death. This multifaceted approach also involves the inhibition of nucleic acid synthesis and impairment of cellular respiration.
Caption: Ornidazole's mechanism of antimicrobial action.
Inhibition of the Sonic Hedgehog (Shh) Signaling Pathway
Recent studies have demonstrated that Ornidazole can inhibit the Sonic hedgehog (Shh) signaling pathway, which is aberrantly activated in several types of cancer, including melanoma. By suppressing this pathway, Ornidazole can reduce the viability and migration of cancer cells and inhibit tumor growth.[2][3]
Caption: Ornidazole's inhibition of the Shh signaling pathway.
Experimental Protocols
The following are generalized protocols for in vitro experiments involving Ornidazole. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Ornidazole for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[3]
In Vitro Migration Assay (Wound-Healing Assay)
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells and add fresh media containing different concentrations of Ornidazole.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Measure the wound area at each time point and calculate the percentage of wound closure to assess cell migration.[3]
Conclusion
This compound is an essential tool for the accurate quantification of Ornidazole in biological systems. The growing body of research on Ornidazole's mechanisms of action, including its impact on DNA integrity and key signaling pathways like the Sonic hedgehog pathway, highlights its potential for further investigation in various therapeutic areas. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute their studies involving this compound.
References
- 1. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ornidazole suppresses CD133+ melanoma stem cells via inhibiting hedgehog signaling pathway and inducing multiple death pathways in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ornidazole suppresses CD133+ melanoma stem cells via inhibiting hedgehog signaling pathway and inducing multiple death pathways in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Isotopic Purity of Ornidazole-d5 and its Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methods used to determine the isotopic purity of Ornidazole-d5, a deuterated analog of the antimicrobial agent Ornidazole. Accurate assessment of isotopic purity is critical for its application as an internal standard in quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies.
This compound is a stable isotope-labeled compound where five hydrogen atoms have been replaced by deuterium.[1] This mass difference allows for its use as an internal standard in mass spectrometry-based assays, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass-to-charge ratio (m/z).[1] The presence of unlabeled (d0) or partially labeled (d1-d4) species can interfere with the accurate quantification of the analyte, making the rigorous determination of isotopic purity an essential step in method validation.
Determination of Isotopic Purity
The two primary analytical techniques for assessing the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and provides complementary information.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound. By separating ions based on their mass-to-charge ratio with high accuracy, it allows for the quantification of the relative abundance of each isotopologue (d0, d1, d2, d3, d4, and d5).
Experimental Protocol: LC-HRMS for Isotopic Purity of this compound
This protocol outlines a general procedure for determining the isotopic purity of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 1 µg/mL with the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: An optimized gradient to ensure good peak shape and separation from any impurities. For example, start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 150-300.
-
Resolution: Set to a high resolution (e.g., >70,000) to resolve the isotopic peaks.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 320 °C.
-
Sheath Gas and Aux Gas Flow: Optimize for best signal intensity.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue of Ornidazole (d0 to d5).
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
The isotopic purity is reported as the percentage of the d5 isotopologue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly proton (¹H NMR) and deuterium (²H NMR), provides valuable information about the location and extent of deuteration. ¹H NMR can be used to quantify the reduction in signal intensity of the protons that have been replaced by deuterium, while ²H NMR directly detects the deuterium nuclei.
Experimental Protocol: ¹H NMR for Isotopic Enrichment of this compound
This protocol provides a method for confirming the labeling position and assessing purity via ¹H NMR.
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
-
¹H NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard proton NMR experiment.
-
Parameters:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure a relaxation delay (d1) of at least 5 times the longest T1 of the protons being quantified to ensure accurate integration.
-
-
-
Data Analysis:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a signal from a non-deuterated position in the molecule (e.g., the methyl group protons) to serve as an internal reference.
-
Integrate the residual proton signals at the deuterated positions.
-
Calculate the percentage of deuteration at each position by comparing the integral of the residual proton signal to the integral of the reference signal, taking into account the number of protons each signal represents.
-
Quantitative Data
Commercially available this compound typically has an isotopic purity of greater than 98% or 99%.[2][3] The table below summarizes a hypothetical, yet representative, isotopic distribution for a batch of this compound with high isotopic purity, as determined by LC-HRMS.
| Isotopologue | Mass (Da) | Relative Abundance (%) |
| d0 (Unlabeled) | 219.0411 | 0.1 |
| d1 | 220.0474 | 0.3 |
| d2 | 221.0537 | 0.5 |
| d3 | 222.0599 | 0.8 |
| d4 | 223.0662 | 1.5 |
| d5 | 224.0725 | 96.8 |
Isotopic Purity (%d5) = 96.8% Total Deuterated Forms (d1-d5) = 99.9%
Visualizing the Workflow
The following diagrams illustrate the general workflow for determining the isotopic purity of a deuterated compound and a more detailed workflow for the LC-MS based analysis of this compound.
General workflow for isotopic purity determination.
LC-MS workflow for this compound isotopic purity.
References
Ornidazole-d5: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Availability, and Applications of a Key Analytical Standard
This technical guide provides a comprehensive overview of Ornidazole-d5, a deuterated analog of the antimicrobial agent Ornidazole. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic and metabolic studies, as well as in fundamental research into the biological pathways affected by Ornidazole.
Commercial Availability and Supplier Specifications
This compound is available from several commercial suppliers. The following table summarizes the product specifications from leading vendors to aid in the selection of the most suitable material for your research needs.
| Supplier | Catalog Number (Example) | Purity | Available Quantities | CAS Number | Molecular Formula |
| Cayman Chemical | 33810 | ≥99% deuterated forms (d1-d5) | 1 mg, 5 mg | 2747915-64-4 | C₇H₅D₅ClN₃O₃ |
| InvivoChem | V47993 | ≥98% | 5 mg | 2747915-64-4 | C₇H₅D₅ClN₃O₃ |
| MedChemExpress | HY-B0508S | Not specified | 5 mg, 10 mg, 50 mg | 2747915-64-4 | C₇H₅D₅ClN₃O₃ |
| LGC Standards (distributes TRC) | TRC-O688502 | Not specified | 2.5 mg, 25 mg | 2747915-64-4 | C₇H₅D₅ClN₃O₃ |
| Toronto Research Chemicals (TRC) | O688502 | Not specified | 2.5 mg, 25 mg | 2747915-64-4 | C₇H₅D₅ClN₃O₃ |
Primary Application: Internal Standard for Bioanalysis
This compound is primarily utilized as an internal standard for the accurate quantification of Ornidazole in biological matrices such as plasma. Its chemical and physical properties are nearly identical to Ornidazole, but its increased mass allows for clear differentiation in mass spectrometry-based assays.
Experimental Protocol: Quantification of Ornidazole in Human Plasma using LC-MS/MS
This protocol is adapted from established methods for the analysis of Ornidazole in biological samples.
2.1.1. Materials and Reagents
-
Ornidazole and this compound reference standards
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
2.1.2. Sample Preparation (Protein Precipitation Method)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the expected range of Ornidazole concentrations).
-
Vortex for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
2.1.3. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
2.1.4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ornidazole: m/z 220.1 → 128.1
-
This compound: m/z 225.1 → 132.1
-
-
Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.
Experimental Workflow Diagram
Caption: LC-MS/MS sample preparation workflow.
Role in Mechanistic Studies: Inhibition of the Sonic Hedgehog Pathway
Recent research has identified Ornidazole as an inhibitor of the Sonic hedgehog (Shh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis.[1] While these studies have primarily used the non-deuterated form of Ornidazole, this compound can be a valuable tool in pharmacokinetic/pharmacodynamic (PK/PD) modeling of this effect.
Experimental Protocol: Investigating the Effect of Ornidazole on the Shh Pathway in Cancer Cells
This protocol outlines a general approach to studying the impact of Ornidazole on the Shh signaling pathway in a cancer cell line (e.g., melanoma or medulloblastoma).
3.1.1. Cell Culture and Treatment
-
Culture the chosen cancer cell line under standard conditions.
-
Seed cells in appropriate plates (e.g., 96-well for viability assays, 6-well for RNA/protein extraction).
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of Ornidazole for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
3.1.2. Cell Viability Assay (MTT Assay)
-
After treatment, add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
3.1.3. Gene Expression Analysis (RT-qPCR)
-
After treatment, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR (qPCR) using primers for key Shh pathway genes (e.g., SHH, PTCH1, SMO, GLI1) and a housekeeping gene for normalization (e.g., GAPDH).
-
Analyze the relative gene expression changes.
Sonic Hedgehog Signaling Pathway Diagram
Caption: Ornidazole's inhibition of the Shh pathway.
Safety and Handling
-
Hazard Identification: May be harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Researchers should always consult the supplier-specific SDS for the most accurate and up-to-date safety information.
Conclusion
This compound is an essential tool for researchers in drug development and related scientific fields. Its commercial availability from reputable suppliers ensures a reliable source for use as an internal standard in bioanalytical methods. Furthermore, its application in studying the mechanistic aspects of Ornidazole, such as its inhibitory effect on the Sonic hedgehog signaling pathway, highlights its importance in advancing our understanding of this compound's biological activity. The experimental protocols and diagrams provided in this guide offer a starting point for the effective utilization of this compound in the laboratory.
References
The Role of Ornidazole-d5 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and application of Ornidazole-d5 as an internal standard in the bioanalysis of ornidazole. It is designed to offer a comprehensive resource for professionals in drug development and related scientific fields, detailing the core principles, experimental protocols, and data interpretation.
Introduction: The Imperative for Internal Standards in Bioanalysis
In the quantitative analysis of xenobiotics in biological matrices, variability is an ever-present challenge. Fluctuations in sample preparation, chromatographic injection volume, and mass spectrometric ionization can all contribute to inaccuracies. To mitigate these variables, an internal standard (IS) is introduced. An ideal IS is a compound that behaves chemically and physically as closely as possible to the analyte of interest. Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based bioanalysis.[1]
This compound is chemically identical to ornidazole, with the exception that five hydrogen atoms have been replaced by their stable isotope, deuterium. This substitution results in a mass shift that allows the mass spectrometer to differentiate between the analyte and the IS, while ensuring that both compounds co-elute chromatographically and exhibit similar extraction recovery and ionization efficiency.[2] This co-behavior allows this compound to normalize for variations throughout the analytical process, leading to highly accurate and precise quantification of ornidazole.[3]
Ornidazole: Mechanism of Action
Ornidazole is a 5-nitroimidazole derivative with potent antimicrobial activity against anaerobic bacteria and protozoa.[4] Its mechanism of action is initiated by the reduction of its nitro group within the target microorganism. This reduction, facilitated by low-redox-potential proteins like ferredoxin found in anaerobes, produces reactive intermediates and free radicals.[4] These cytotoxic products then bind to and disrupt the helical structure of the microbial DNA, leading to strand breakage, inhibition of protein synthesis, and ultimately, cell death.[4][5]
Metabolic Pathway of Ornidazole
Ornidazole is extensively metabolized in the liver, primarily through oxidation and hydrolysis.[6] The major metabolites include M1 (hydroxylation of the methyl group) and M4 (hydrolysis of the chloropropyl group).[6] A comprehensive understanding of its metabolism is crucial for pharmacokinetic studies.
Caption: Metabolic pathway of Ornidazole.
This compound in Bioanalytical Methods: An Experimental Protocol
The following is a detailed protocol for the quantification of ornidazole in human plasma using this compound as an internal standard, based on a validated LC-MS/MS method.
Materials and Reagents
-
Ornidazole reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and ethyl acetate
-
Ammonium acetate
-
Acetic acid
-
Human plasma (with anticoagulant)
Sample Preparation
-
Spiking: To 100 µL of human plasma, add the appropriate amount of ornidazole standard solution and a fixed amount of this compound internal standard solution.
-
Extraction: Add 1 mL of ethyl acetate to the plasma sample. Vortex for 3 minutes.
-
Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes.
-
Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: Chiral-AGP column (150 mm × 4.0 mm, 5 µm)
-
Mobile Phase: 10 mM ammonium acetate/acetic acid (100/0.01, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following tables summarize the quantitative data from a validated bioanalytical method for ornidazole using this compound as an internal standard.
Table 1: Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ornidazole | 220 | 128 |
| This compound | 225 | 128 |
Table 2: Method Validation Parameters
| Parameter | R-(+)-ornidazole | S-(-)-ornidazole |
| Linearity Range (µg/mL) | 0.030 - 10.0 | 0.030 - 10.0 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.030 | 0.030 |
| Intra-day Precision (%RSD) | 1.8 - 6.2 | 1.5 - 10.2 |
| Inter-day Precision (%RSD) | 1.8 - 6.2 | 1.5 - 10.2 |
| Accuracy (%RE) | -4.5 to 1.2 | -5.4 to -0.8 |
Visualizing the Role of this compound
The following diagrams illustrate the experimental workflow and the logical principle of using this compound as an internal standard.
Caption: Experimental workflow for bioanalysis.
Caption: How an internal standard corrects variability.
Conclusion
This compound serves as an exemplary internal standard for the bioanalysis of ornidazole. Its chemical and physical similarity to the analyte ensures that it effectively normalizes for variations inherent in the analytical process. The use of this compound in validated LC-MS/MS methods, as detailed in this guide, enables researchers, scientists, and drug development professionals to achieve the high levels of accuracy and precision required for pharmacokinetic and other quantitative studies, ultimately contributing to the robust development of new therapeutics.
References
- 1. Determination of ornidazole and its main metabolites in biological fluids. | Semantic Scholar [semanticscholar.org]
- 2. Method development and validation of ornidazole by using RP-HPLC [ijsra.net]
- 3. What is the mechanism of Ornidazole? [synapse.patsnap.com]
- 4. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. Enantioselective determination of ornidazole in human plasma by liquid chromatography-tandem mass spectrometry on a Chiral-AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety data sheet (SDS) and handling precautions for Ornidazole-d5
This guide provides comprehensive safety data and handling precautions for Ornidazole-d5, intended for researchers, scientists, and professionals in drug development. This compound is a deuterated analog of Ornidazole, an antimicrobial agent. It is primarily utilized as an internal standard in analytical chemistry for the quantification of Ornidazole in biological matrices.
Section 1: Chemical and Physical Properties
This compound shares similar chemical and physical properties with its non-deuterated counterpart, Ornidazole. The primary difference lies in its molecular weight due to the presence of five deuterium atoms.
Table 1: Physical and Chemical Properties of this compound and Ornidazole
| Property | This compound | Ornidazole | Source |
| Molecular Formula | C₇H₅D₅ClN₃O₃ | C₇H₁₀ClN₃O₃ | [1][2] |
| Molecular Weight | 224.66 g/mol | 224.65 g/mol | [2][3] |
| CAS Number | 2747915-64-4 | 16773-42-5 | [1][4] |
| Appearance | White to light yellow solid | White to light yellow solid | [5] |
| Melting Point | Not available | 84 - 86 °C | [5] |
| Solubility | Soluble in DMSO and Methanol | Soluble in water | [1][5] |
| Purity | ≥99% deuterated forms (d1-d5) | Not applicable | [1] |
| Stability | Stable for at least 2 years | Stable under normal conditions | [1][5] |
Section 2: Safety and Hazard Information
The safety and hazard information for this compound is largely extrapolated from the data available for Ornidazole. Users should handle this compound with the same precautions as its non-deuterated form.
Table 2: Toxicological Data for Ornidazole
| Toxicity Metric | Value | Species | Source |
| Acute Oral LD50 | 1780 mg/kg | Rat | [5][6] |
| Intraperitoneal LD50 | 1120 mg/kg | Mouse | [4] |
Hazard Statements:
-
H302: Harmful if swallowed[4]
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.[4][7]
-
P270: Do not eat, drink or smoke when using this product.[4][7]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P330: Rinse mouth.[4]
-
P501: Dispose of contents/container in accordance with local regulations.[4]
Section 3: Handling and Personal Protection
Proper handling and the use of personal protective equipment are crucial to minimize exposure and ensure safety in a laboratory setting.
Table 3: Exposure Controls and Personal Protection
| Control Parameter | Recommendation | Source |
| Engineering Controls | Ensure adequate ventilation. Use in a well-ventilated area. | [5] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | [7] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Long-sleeved clothing is recommended. | [5][7] |
| Respiratory Protection | Not required under normal use conditions. For large-scale or emergency use, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary. | [5] |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of work. | [5][7] |
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
Spill Response: In case of a spill, avoid dust formation.[5] Sweep up and shovel the material into a suitable container for disposal.[7] Ensure adequate ventilation and wear appropriate personal protective equipment.[5]
Section 4: Experimental Protocols
This compound is commonly used as an internal standard in chromatographic assays for the quantification of Ornidazole. The following is a generalized experimental workflow.
Caption: Figure 1: General Experimental Workflow.
Methodology:
-
Sample Preparation: The biological matrix (e.g., plasma, serum, urine) is prepared, which may involve thawing, vortexing, and centrifugation to remove particulates.
-
Internal Standard Spiking: A known concentration of this compound solution is added to the prepared biological samples, as well as to the calibration standards and quality control samples.
-
Extraction: The analyte (Ornidazole) and the internal standard (this compound) are extracted from the biological matrix. Common techniques include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove proteins and other interfering substances.
-
LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The compounds are separated chromatographically, and then detected and quantified by the mass spectrometer based on their specific mass-to-charge ratios and fragmentation patterns.
-
Data Processing: The peak area ratio of Ornidazole to this compound is calculated. This ratio is then used to determine the concentration of Ornidazole in the unknown samples by plotting a calibration curve from the standards.
Section 5: Mechanism of Action
Ornidazole, like other 5-nitroimidazole derivatives, exerts its antimicrobial effect through a mechanism involving the reduction of its nitro group within anaerobic organisms.[8] This process leads to the formation of reactive intermediates that damage microbial DNA and other macromolecules, ultimately causing cell death.
Caption: Figure 2: Simplified Mechanism of Action.
Section 6: Stability and Reactivity
-
Chemical Stability: Ornidazole is stable under normal conditions.[5]
-
Reactivity: No hazardous reactions are known under normal processing.[5]
-
Conditions to Avoid: Incompatible products and excess heat.[5]
-
Incompatible Materials: None known.[5]
-
Hazardous Decomposition Products: Under fire conditions, it may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride.[5]
This technical guide provides a summary of the available safety data and handling precautions for this compound. It is essential to consult the most current and comprehensive Safety Data Sheet from the supplier before handling this compound and to always follow good laboratory practices.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 3. This compound | C7H10ClN3O3 | CID 163322526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.nl [fishersci.nl]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. fishersci.com [fishersci.com]
- 8. efda.gov.et [efda.gov.et]
Methodological & Application
Application Note: High-Throughput Analysis of Ornidazole in Human Plasma Using Ornidazole-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Ornidazole in human plasma using a robust and sensitive LC-MS/MS method. Ornidazole-d5 is employed as an internal standard to ensure accuracy and precision.
Introduction
Ornidazole is a 5-nitroimidazole derivative with antimicrobial and antiprotozoal properties, widely used in the treatment of anaerobic bacterial and protozoal infections.[1][2][3][4] Accurate quantification of Ornidazole in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for bioanalytical applications.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[7] This application note details a validated method for the determination of Ornidazole in human plasma using this compound as the internal standard.
Mechanism of Action
Ornidazole is a prodrug that is activated within anaerobic organisms.[1][2] Its mechanism of action involves the reduction of its nitro group by proteins found in anaerobic microbes, leading to the formation of reactive nitro radicals.[1][2] These radicals induce DNA damage and strand breakage, ultimately resulting in microbial cell death.[1][2]
Caption: Ornidazole's activation pathway in anaerobic microbes.
Experimental Protocol
This protocol is based on a validated method for the simultaneous determination of Ornidazole and its metabolites in human plasma.[8][9]
Materials and Reagents
-
Ornidazole (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Human Plasma (K2-EDTA)
-
Ultrapure Water
Stock and Working Solutions
-
Ornidazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Ornidazole in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ornidazole stock solution in 50% methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation: Protein Precipitation
-
Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 100 µL of plasma into the corresponding tubes.
-
For calibration standards and QC samples, spike with the appropriate Ornidazole working solutions.
-
Add 300 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile) to all tubes except the blank. To the blank, add 300 µL of acetonitrile.
-
Vortex mix all tubes for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: Protein precipitation method for plasma sample preparation.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | Capcell PAK MG C18 (100 × 4.6 mm, 5 µm)[8][9] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (as optimized) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8][9] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Ornidazole) | m/z 220 → 128[8] |
| MRM Transition (this compound) | m/z 225 → 128[8] |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Method Validation Summary
The following tables summarize the performance characteristics of the described method.
Table 1: Calibration Curve
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Ornidazole | 1.00 - 2000 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| LLOQ | 1.00 | < 15.8 | < 15.8 | ± 8.6 |
| LQC | 3.00 | < 8.8 | < 8.8 | ± 15 |
| MQC | 80.0 | < 8.8 | < 8.8 | ± 15 |
| HQC | 1600 | < 8.8 | < 8.8 | ± 15 |
| Data derived from a similar validated method.[10] |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Ornidazole | 3.00 | 95.0 - 105.0 | 90.0 - 110.0 |
| 1600 | 95.0 - 105.0 | 90.0 - 110.0 | |
| This compound | 50.0 | 95.0 - 105.0 | 90.0 - 110.0 |
| Expected performance based on typical validated bioanalytical methods. |
Discussion
The use of a stable isotope-labeled internal standard like this compound is critical for mitigating the variability inherent in the analysis of complex biological matrices. This compound co-elutes with Ornidazole and experiences similar ionization suppression or enhancement, leading to a more accurate and precise quantification. The protein precipitation method described is simple, fast, and suitable for high-throughput analysis. The LC-MS/MS parameters are selected to provide high sensitivity and selectivity, with the MRM transitions specific for Ornidazole and its deuterated internal standard. The validation data demonstrates that this method is reliable for the intended purpose of quantifying Ornidazole in human plasma for clinical and research applications.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of Ornidazole in human plasma using this compound as an internal standard by LC-MS/MS. The method is shown to be sensitive, specific, accurate, and precise, making it suitable for a wide range of applications in pharmaceutical development and clinical research.
References
- 1. What is the mechanism of Ornidazole? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. mims.com [mims.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. rsc.org [rsc.org]
- 6. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: The Use of Ornidazole-d5 as a Tracer in Drug Metabolism and Pharmacokinetic Research
Introduction
Ornidazole is a 5-nitroimidazole derivative with antimicrobial and antiprotozoal properties used in the treatment of infections caused by anaerobic bacteria and protozoa.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing therapeutic efficacy and safety. Stable isotope labeling, particularly the use of deuterated analogs like Ornidazole-d5, has become an indispensable tool in modern drug development and metabolism research.[4][5] this compound is a form of Ornidazole where five hydrogen atoms have been replaced with their stable isotope, deuterium.[6] This substitution makes the molecule chemically identical to the parent drug but heavier, allowing it to be distinguished by mass spectrometry (MS).[7] The use of stable isotope-labeled tracers is preferred in human studies due to their non-radioactive nature, posing no safety risks to subjects.[4][8] These application notes provide detailed protocols for utilizing this compound as a tracer and internal standard in drug metabolism research.
Key Applications of this compound
-
Internal Standard for Bioanalysis: The primary application of this compound is as an internal standard for the accurate quantification of Ornidazole in biological matrices (e.g., plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][9] Because this compound is chemically identical to Ornidazole, it co-elutes during chromatography and experiences the same effects during sample preparation, extraction, and ionization in the mass spectrometer.[7] This allows it to compensate for matrix effects and variations in sample processing, ensuring high precision and accuracy in pharmacokinetic studies.[7][10]
-
Metabolite Identification: this compound is instrumental in identifying drug-related metabolites in complex biological samples. By incubating a 1:1 molar mixture of Ornidazole and this compound with metabolically active systems like human liver microsomes (HLMs), all resulting metabolites will appear as unique doublet peaks in the mass spectrum, separated by 5 Daltons (the mass difference of the d5-label). This "isotope patterning" technique allows for the rapid and confident distinction of drug-related material from endogenous matrix components.[7]
-
In Vivo Metabolic Fate Studies: this compound can be administered to subjects to trace the metabolic fate of the drug in vivo.[] This is particularly useful in studies where a subject is already receiving Ornidazole therapy. By administering a dose of this compound, researchers can study its pharmacokinetics at a steady state without interrupting the patient's treatment, as the mass spectrometer can differentiate between the pre-existing unlabeled drug and the newly administered labeled tracer.[12]
Quantitative Data
The following tables summarize key quantitative data related to Ornidazole pharmacokinetics and metabolism, essential for designing and interpreting studies using this compound.
Table 1: Pharmacokinetic Parameters of Ornidazole in Healthy Human Volunteers
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Bioavailability | ~90% | Oral Administration | [13] |
| Time to Peak (Tmax) | 2 - 4 hours | Single Oral Dose | [13][14] |
| Elimination Half-life (t½) | 11 - 14.4 hours | Single Oral Dose | [13][15][16] |
| Plasma Protein Binding | ~13% | --- | [13][15] |
| Volume of Distribution (Vd) | 0.73 - 0.90 L/kg | Intravenous Dose | [13] |
| Total Plasma Clearance (Cl) | 47 mL/min (2.82 L/h) | 1 g Intravenous Dose | [13] |
| Excretion | 85% within 5 days (63% Urine, 22% Feces) | Single Oral Dose |[2][13] |
Table 2: Major Identified Metabolites of Ornidazole in Humans
| Metabolite ID | Name | Metabolic Pathway | Reference |
|---|---|---|---|
| M1 | 1-chloro-3-(2-hydroxymethyl-5-nitro-1-imidazolyl)-2-propanol | Hydroxylation | [13][17] |
| M2 | 2-methyl-5-nitroimidazole | Side-chain cleavage | [17] |
| M3 | N-(3-chloro-2-hydroxypropyl)acetamide | Imidazole ring cleavage | [17] |
| M4 | 3-(2-methyl-5-nitro-1-imidazolyl)-1, 2-propanediol | Hydrolysis | [13][17] |
| M5 | Acetamide | Imidazole ring cleavage | [17] |
| Glucuronides | Ornidazole Glucuronide (diastereoisomers) | Glucuronidation (Phase II) | [18] |
| Other | Cysteine / N-acetylcysteine conjugates | Conjugation (Phase II) |[19] |
Experimental Protocols
Protocol 1: Quantification of Ornidazole in Human Plasma using LC-MS/MS
This protocol describes a standard method for determining the concentration of Ornidazole in human plasma samples.
1. Materials and Reagents
-
Ornidazole reference standard
-
This compound internal standard (IS)[6]
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (blank)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ornidazole and this compound in methanol.
-
Calibration Standards: Serially dilute the Ornidazole stock solution with 50:50 ACN:Water to prepare working solutions. Spike these into blank human plasma to create calibration standards with a concentration range of 0.100–15.0 µg/mL.[14]
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 ACN:Water.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[20]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Conditions
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 column (e.g., Capcell PAK MG C18, 100 × 4.6 mm, 5 µm).[20]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.[10]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Ornidazole transition: m/z 220.0 -> m/z 128.1
-
This compound transition: m/z 225.0 -> m/z 128.1[10]
-
5. Data Analysis
-
Integrate the peak areas for both Ornidazole and this compound.
-
Calculate the peak area ratio (Ornidazole/Ornidazole-d5).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Ornidazole in the unknown samples by interpolation from the calibration curve.
Protocol 2: In Vitro Metabolite Identification
This protocol outlines the use of an Ornidazole/Ornidazole-d5 mixture to identify metabolites using human liver microsomes (HLMs).
1. Materials and Reagents
-
Ornidazole and this compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (cold)
2. Incubation Procedure
-
Prepare a 1:1 molar ratio mixture of Ornidazole and this compound in a suitable solvent (e.g., DMSO).[7]
-
In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and HLMs. Pre-warm at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the Ornidazole/Ornidazole-d5 mixture to a final substrate concentration of ~1-10 µM.
-
Incubate at 37°C for 60 minutes.
-
Terminate the reaction by adding two volumes of cold acetonitrile.[7]
3. Sample Processing
-
Centrifuge the quenched reaction mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.
-
Perform a full scan analysis to screen for ion pairs (doublets) separated by 5 Da.
-
Confirm that the fragmentation pattern (MS/MS) of the heavier ion in the doublet is consistent with the fragmentation of the lighter ion, showing a corresponding mass shift for fragments containing the deuterium label. This confirms the species as a drug-related metabolite.
Visualizations
The following diagrams illustrate key workflows and metabolic pathways.
Caption: Workflow for a typical pharmacokinetic study using this compound as an internal standard.
Caption: Simplified metabolic pathways of Ornidazole in humans.
Caption: Logic of metabolite identification using a 1:1 mixture of labeled and unlabeled drug.
References
- 1. What is the mechanism of Ornidazole? [synapse.patsnap.com]
- 2. Ornidazole - Wikipedia [en.wikipedia.org]
- 3. [PDF] Bioavailability File : Ornidazole | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. metsol.com [metsol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 12. Stable Isotopes in Pharmacokinetic Studies | Annual Reviews [annualreviews.org]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 14. Evaluation of Ornidazole Tablets Bioequivalence in Chinese Healthy Participants Under Fasted and Fed Conditions Using Pharmacokinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medsafe.govt.nz [medsafe.govt.nz]
- 16. Comparative pharmacokinetic studies of ornidazole and metronidazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolic studies of ornidazole in the rat, in the dog and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Bioanalytical Method Validation for Ornidazole Using a Deuterated Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed application note and protocol for the quantitative determination of Ornidazole in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Ornidazole-d5, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The method has been validated according to the guidelines set by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]
Method Overview
This bioanalytical method employs protein precipitation for sample cleanup, followed by chromatographic separation on a C18 column and detection by a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode.[1][2] The method is suitable for pharmacokinetic studies and routine bioanalysis of Ornidazole in human plasma.
Workflow Diagram:
References
Application Notes and Protocols for Ornidazole-d5 Sample Preparation in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of samples containing Ornidazole-d5 in plasma and urine for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following methods are described: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE).
Data Presentation: Quantitative Comparison of Sample Preparation Techniques
The selection of an appropriate sample preparation method depends on the desired analytical sensitivity, sample cleanliness, and throughput. The following tables summarize key quantitative parameters for the described techniques.
Table 1: Plasma Sample Preparation Techniques for this compound
| Parameter | Protein Precipitation (Acetonitrile) | Protein Precipitation (Methanol) | Liquid-Liquid Extraction (Dichloromethane) | Liquid-Liquid Extraction (Ethyl Acetate) |
| Recovery | >90%[1] | 73.78% - 83.1%[2] | 97.08% - 99.29%[3] | High (specific data not available)[4] |
| Matrix Effect | Minimal[1] | Moderate[2] | Low[3] | Low to Moderate[4] |
| Lower Limit of Quantification (LLOQ) | 0.030 µg/mL[4] | 0.05 µg/mL[5] | 50 ng/mL[3] | 0.030 µg/mL[4] |
| Throughput | High | High | Medium | Medium |
| Selectivity | Low | Low | High | High |
| Cost | Low | Low | Low | Low |
Table 2: Urine Sample Preparation Techniques for this compound (General Applicability)
| Parameter | Protein Precipitation (Acetone/TCA) | Supported Liquid Extraction (SLE) | Solid Phase Extraction (SPE) |
| Recovery | Method Dependent[6][7] | Generally >80%[8] | >90% (achievable) |
| Matrix Effect | High | Low to Moderate[8] | Low |
| Lower Limit of Quantification (LLOQ) | Analyte Dependent | Analyte Dependent | Analyte Dependent |
| Throughput | High | Medium | Medium to High |
| Selectivity | Low | Medium | High |
| Cost | Low | Medium | High |
Experimental Protocols and Workflows
The following are detailed protocols for the preparation of plasma and urine samples. This compound is utilized as the internal standard (IS) and should be spiked into the samples at the beginning of the extraction process.
Protein Precipitation (PPT) for Plasma
This method is rapid and simple, making it suitable for high-throughput analysis.
Protocol 1A: Acetonitrile Precipitation[1][9]
-
To 100 µL of plasma sample in a microcentrifuge tube, add a working solution of this compound (IS).
-
Add 250 µL of acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 11,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Protocol 1B: Methanol Precipitation[2][5]
-
To 250 µL of serum or plasma sample in a microcentrifuge tube, add a working solution of this compound (IS).
-
Add 250 µL of methanol. For enhanced protein removal, a mixture of methanol and formic acid (e.g., 5.5:0.5, v/v) can be used[2].
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 8 minutes.
-
Transfer an aliquot of the supernatant for injection into the LC-MS/MS system.
PPT Workflow Diagram
Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE) for Plasma
LLE offers a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.
Protocol 2A: Dichloromethane Extraction[3]
-
To 1 mL of plasma in a glass test tube, add a working solution of this compound (IS) and mix for 1 minute.
-
Add 7 mL of dichloromethane.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the organic (lower) layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40-50°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2B: Ethyl Acetate Extraction[4]
-
To 100 µL of plasma in a microcentrifuge tube, add a working solution of this compound (IS).
-
Add a suitable volume of ethyl acetate (e.g., 500 µL).
-
Vortex vigorously for 2 minutes.
-
Centrifuge to facilitate phase separation.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
LLE Workflow Diagram
Liquid-Liquid Extraction Workflow
Solid Phase Extraction (SPE) for Urine
Proposed SPE Protocol for Urine
-
Pre-treatment: Centrifuge the urine sample to remove particulates. For conjugated metabolites, an enzymatic hydrolysis step with β-glucuronidase may be necessary prior to extraction[8].
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated urine sample (spiked with this compound IS) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute this compound with a small volume (e.g., 1 mL) of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
SPE Workflow Diagram
Solid Phase Extraction Workflow
Concluding Remarks
The choice of sample preparation technique for this compound in plasma and urine is a critical step in bioanalytical method development. For plasma, protein precipitation offers a high-throughput approach, while liquid-liquid extraction provides cleaner samples. For urine, where analyte concentrations may be lower and matrix effects from salts can be a concern, solid phase extraction is recommended for achieving the best sensitivity and selectivity. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most appropriate method for their analytical needs. Method validation should always be performed to ensure accuracy, precision, and reliability of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Enantioselective determination of ornidazole in human plasma by liquid chromatography-tandem mass spectrometry on a Chiral-AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. A Standardized and Reproducible Urine Preparation Protocol for Cancer Biomarkers Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for In Vivo Experimental Design Using Ornidazole-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornidazole, a 5-nitroimidazole derivative, is a potent antimicrobial agent effective against anaerobic bacteria and protozoa. Its mechanism of action involves the reduction of its nitro group within anaerobic or hypoxic cells, leading to the formation of reactive intermediates that induce DNA damage and cell death.[1][2][3] This selective activation in low-oxygen environments makes it a valuable tool for targeting hypoxic tissues, a common feature of solid tumors and ischemic areas.
Ornidazole-d5 is a deuterated form of ornidazole, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it an invaluable tool for pharmacokinetic (PK) and metabolic studies using mass spectrometry.[4][5] The deuterium substitution can potentially influence the drug's pharmacokinetic properties.[6] this compound is frequently utilized as an internal standard in the bioanalysis of ornidazole, ensuring accurate quantification in complex biological matrices.[4][5]
These application notes provide detailed protocols for the in vivo use of this compound in pharmacokinetic studies and as a probe for identifying hypoxic tissues.
Data Presentation
Pharmacokinetic Parameters of Ornidazole (Unlabeled) in Humans
| Parameter | Value | Reference |
| Maximum Plasma Concentration (Cmax) | 10.9 µg/mL (after 750 mg oral dose) | [7] |
| 24 ± 5.2 mg/L (after 1000 mg IV dose) | [8] | |
| Time to Cmax (Tmax) | 2 - 4 hours (after 750 mg oral dose) | [7] |
| Elimination Half-life (t½) | 14.4 hours | [7] |
| 14.1 ± 2.7 hours (after 1000 mg IV dose) | [8] | |
| Volume of Distribution (Vd) | 0.9 ± 0.13 L/kg (after 1000 mg IV dose) | [8] |
| Plasma Protein Binding | < 15% | [7] |
| Total Body Clearance | 47 ± 12 mL/min (after 1000 mg IV dose) | [8] |
| Excretion | Primarily in urine (as metabolites) | [2] |
Tissue Distribution of Ornidazole (Unlabeled) in Humans
This table presents the concentration of unlabeled ornidazole in various tissues following a 1000 mg intravenous dose, highlighting its penetration into relevant sites.
| Tissue | Concentration | Time of Measurement | Reference |
| Serum (peak) | 24 ± 5.2 mg/L | 15 minutes post-infusion | [8] |
| Serum (trough) | 6.3 ± 1.4 mg/L | 24 hours post-infusion | [8] |
| Abdominal Wall | Adequate levels | At incision and closure | [8] |
| Epiploic Fat | Adequate levels | At incision and closure | [8] |
| Colonic Wall | Adequate levels | At time of anastomosis | [8] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in a Rodent Model
This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of this compound.
1. Animal Model:
-
Species: Sprague-Dawley rats (male, 8-10 weeks old)
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
2. Dosing and Administration:
-
Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., a mixture of PEG300, Tween 80, and water).[6]
-
Dose: 50 mg/kg body weight.
-
Route of Administration: Oral gavage or intraperitoneal injection.
3. Sample Collection:
-
Blood samples (approximately 0.25 mL) are collected from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-administration.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
4. Sample Preparation for LC-MS/MS Analysis:
-
To 100 µL of plasma, add a known concentration of an internal standard (e.g., unlabeled Ornidazole).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[5][9]
5. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., Capcell PAK MG C18, 100 × 4.6 mm, 5 µm).[5][9]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor the specific mass-to-charge ratio (m/z) transitions for this compound and the internal standard. For this compound, the transition is m/z 225 → 128.[4]
6. Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using appropriate software.
Protocol 2: In Vivo Hypoxia Detection Using this compound in a Tumor Xenograft Model
This protocol describes the use of this compound to identify hypoxic regions in a tumor model through immunohistochemical detection of its adducts.
1. Animal Model:
-
Species: Immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Model: Subcutaneously implant human cancer cells (e.g., B16F10 melanoma cells) to establish tumor xenografts.[10]
2. Administration of this compound:
-
Once tumors reach a suitable size (e.g., 100-200 mm³), administer this compound intraperitoneally at a dose of 60-100 mg/kg.[11]
3. Tissue Collection and Processing:
-
After a designated time for the drug to distribute and form adducts in hypoxic tissues (e.g., 2-4 hours), euthanize the mice.
-
Excise the tumors and fix them in 10% neutral buffered formalin.
-
Embed the fixed tumors in paraffin and section them for immunohistochemistry.
4. Immunohistochemistry (IHC):
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with a primary antibody that recognizes the protein adducts of reduced nitroimidazoles.
-
Wash and incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
5. Imaging and Analysis:
-
Acquire images of the stained tissue sections using a light microscope.
-
The brown staining indicates the presence of this compound adducts, marking the hypoxic regions of the tumor.
-
Quantify the hypoxic fraction by measuring the stained area relative to the total tumor area using image analysis software.
Mandatory Visualization
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
Caption: Workflow for in vivo hypoxia detection using this compound.
Caption: Simplified signaling pathway of Ornidazole's action in hypoxic cells.
Caption: Ornidazole's inhibitory effect on the Hedgehog signaling pathway.[10]
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. efda.gov.et [efda.gov.et]
- 3. What is the mechanism of Ornidazole? [synapse.patsnap.com]
- 4. Enantioselective determination of ornidazole in human plasma by liquid chromatography-tandem mass spectrometry on a Chiral-AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. invivochem.com [invivochem.com]
- 7. Comparative pharmacokinetic studies of ornidazole and metronidazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and tissue penetration of a single dose of ornidazole (1,000 milligrams intravenously) for antibiotic prophylaxis in colorectal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ornidazole suppresses CD133+ melanoma stem cells via inhibiting hedgehog signaling pathway and inducing multiple death pathways in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
Application Note: High-Throughput Analysis of Ornidazole and Ornidazole-d5 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ornidazole and its deuterated internal standard, Ornidazole-d5, in human plasma. The described protocol utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of Ornidazole concentrations.
Introduction
Ornidazole is a 5-nitroimidazole derivative with antimicrobial and antiprotozoal properties, widely used in the treatment of anaerobic bacterial and protozoal infections.[1][2] Accurate and reliable quantification of Ornidazole in biological matrices is crucial for pharmacokinetic and bioavailability studies. This application note presents a validated LC-MS/MS method employing this compound as an internal standard to ensure high accuracy and precision.
Experimental
Materials and Reagents
-
Ornidazole and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (with anticoagulant)
Instrumentation
-
Liquid Chromatograph: Agilent 1200 LC system or equivalent[3]
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent[4]
-
Analytical Column: Capcell PAK MG C18 (100 × 4.6 mm, 5 µm) or equivalent[1]
Standard Solutions Preparation
Stock solutions of Ornidazole and this compound were prepared in methanol. Working standard solutions were prepared by serially diluting the stock solutions with a mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation
A simple protein precipitation method was employed for plasma sample preparation. To 100 µL of plasma, 20 µL of the this compound internal standard working solution and 300 µL of acetonitrile were added. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
Chromatographic Conditions:
| Parameter | Value |
| Column | Capcell PAK MG C18 (100 × 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile[1][5] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 5.0 min[1] |
Mass Spectrometric Conditions:
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The analysis was performed in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Value |
| Ionization Mode | ESI Positive[1][3] |
| Capillary Voltage | 4000 V |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
MRM Transitions:
The following MRM transitions were used for the quantification of Ornidazole and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
| Ornidazole | 220.0 | 128.0 | 200 | 120 | 12 |
| This compound | 225.0 | 128.0 | 200 | 120 | 12 |
Referenced from multiple sources providing consistent transition data.[4][6]
References
- 1. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Enantioselective determination of ornidazole in human plasma by liquid chromatography-tandem mass spectrometry on a Chiral-AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape of Ornidazole-d5 in HPLC
Welcome to our dedicated support center for resolving high-performance liquid chromatography (HPLC) issues related to Ornidazole-d5. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal peak shape and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in HPLC?
A1: The ideal peak shape in chromatography is a sharp, symmetrical Gaussian peak on a flat baseline. Good peak shape is crucial for accurate quantification and high resolution.[1] Deviations from this ideal, such as peak tailing, fronting, or splitting, can compromise the accuracy and reproducibility of your results.[2][3][4]
Q2: What are the common types of poor peak shape for this compound?
A2: The most common peak shape abnormalities encountered during the analysis of this compound are:
-
Peak Tailing: The peak is asymmetrical with a trailing edge that is broader than the front half.[1][2] This is a frequent issue for compounds with basic functional groups like Ornidazole.[5]
-
Peak Fronting: The inverse of tailing, where the first half of the peak is broader than the second half.[1][2]
-
Peak Splitting: The appearance of a shoulder or a "twin" peak on the main peak.[1][6]
Q3: What are the chemical properties of this compound that might affect its peak shape?
A3: this compound is the deuterium-labeled version of Ornidazole.[7] Its chemical properties are very similar to Ornidazole. The presence of a basic imidazole ring in its structure is a key factor that can lead to undesirable interactions with the stationary phase, particularly with residual silanol groups on silica-based columns, causing peak tailing.[5][8]
Troubleshooting Guides
This section provides detailed guides to address specific peak shape problems you may encounter with this compound.
Issue 1: Peak Tailing
Symptom: The peak for this compound has an asymmetry factor greater than 1.2, with the latter half of the peak being broader than the front half.[5]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Secondary Interactions with Silanols | The basic imidazole group of this compound can interact with acidic silanol groups on the silica-based column packing, leading to tailing.[1][3][5][9] | Protocol 1: Mobile Phase pH Adjustment. Lowering the mobile phase pH (e.g., to pH 3) can protonate the silanol groups, minimizing these secondary interactions.[1][3][5] Alternatively, using a highly deactivated (end-capped) column can shield these silanols.[5] |
| Mobile Phase pH Near Analyte pKa | If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion.[3][10] | Protocol 2: Buffer the Mobile Phase. Ensure the mobile phase is adequately buffered at a pH at least 2 units away from the analyte's pKa. |
| Column Overload | Injecting too much sample can saturate the stationary phase, causing tailing.[2] | Protocol 3: Reduce Sample Concentration. Dilute the sample or reduce the injection volume.[2] |
| Column Contamination or Degradation | Impurities or degradation of the stationary phase can create active sites that cause tailing.[1][2] | Protocol 4: Column Washing and Replacement. Flush the column with a strong solvent. If the problem persists, replace the column.[11] |
| Extra-Column Volume | Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[3][8] | Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005").[3] |
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting logic for this compound peak tailing.
Issue 2: Peak Fronting
Symptom: The peak for this compound is asymmetrical with the first half of the peak being broader than the second half.[1][2]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Column Overload | Injecting a highly concentrated sample can lead to peak fronting.[1][2][12][13] | Protocol 3: Reduce Sample Concentration. Decrease the mass of the analyte injected onto the column by diluting the sample or reducing the injection volume.[1][2][14] |
| Poor Sample Solubility | If the sample is not fully dissolved in the mobile phase, it can cause an uneven band to enter the column.[1] | Ensure the sample is completely dissolved. If necessary, change the sample solvent to be more compatible with the mobile phase.[1] |
| Incompatible Injection Solvent | If the injection solvent is significantly stronger (more organic) than the mobile phase, it can cause the analyte to travel too quickly at the beginning of the column.[12] | Protocol 5: Match Injection Solvent to Mobile Phase. Whenever possible, dissolve the sample in the initial mobile phase.[13] |
| Column Collapse | Physical collapse of the column bed due to extreme pH or temperature can cause peak fronting.[1][12] | Operate the column within the manufacturer's recommended pH and temperature ranges. If collapse is suspected, the column must be replaced.[1] |
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting logic for this compound peak fronting.
Issue 3: Peak Splitting
Symptom: A single peak for this compound appears as two or more merged peaks.[1]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Partially Blocked Frit or Column Inlet | A blockage can cause the sample flow to be unevenly distributed onto the column, resulting in a split peak.[1][15][16] If all peaks in the chromatogram are split, this is a likely cause.[15][16] | Protocol 6: Frit/Column Replacement. Reverse flush the column. If this doesn't resolve the issue, replace the column inlet frit or the entire column.[15] Using an in-line filter can help prevent this.[16] |
| Column Void | A void or channel in the column packing material can cause the sample to travel through different paths, leading to peak splitting.[1][6][15] | A column with a void typically needs to be replaced.[15] |
| Incompatible Sample Solvent | Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion and splitting.[1][17] | Protocol 5: Match Injection Solvent to Mobile Phase. Prepare the sample in the mobile phase.[17] |
| Co-eluting Impurity | What appears to be a split peak may actually be two different compounds eluting very close together.[15][16] | Protocol 7: Method Modification. Try a smaller injection volume. If two distinct peaks appear, modify the method (e.g., change mobile phase composition, gradient, or temperature) to improve resolution.[15][16] |
Troubleshooting Workflow for Peak Splitting
Caption: Troubleshooting logic for this compound peak splitting.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Prepare the aqueous portion of your mobile phase (e.g., water or buffer).
-
While stirring, add a suitable acid (e.g., 0.1% formic acid or phosphoric acid) dropwise to adjust the pH to the desired level (e.g., pH 3.0).[18][19][20]
-
Confirm the pH using a calibrated pH meter.
-
Mix the acidified aqueous phase with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio.
-
Sonicate the mobile phase to degas before use.
Protocol 2: Buffering the Mobile Phase
-
Select a buffer system with a pKa within +/- 1 pH unit of the target mobile phase pH. For a target pH of 3.0, a phosphate buffer is suitable.[18][19]
-
Prepare a stock solution of the buffer salt (e.g., 0.025 M potassium dihydrogen phosphate).[19]
-
Add the buffer stock to the aqueous portion of the mobile phase.
-
Adjust the pH to the target value using an appropriate acid or base.
-
Proceed with mixing with the organic phase and degassing.
Protocol 3: Reduce Sample Concentration
-
Prepare a series of dilutions of your this compound stock solution (e.g., 1:2, 1:5, 1:10) using the mobile phase as the diluent.
-
Inject the original concentration and then each dilution.
-
Observe the peak shape for each injection. If the peak shape improves with dilution, the original sample was likely overloaded.
Protocol 4: Column Washing and Replacement
-
Disconnect the column from the detector.
-
Wash the column with a series of solvents, starting with your mobile phase without the buffer salts, then increasing to a stronger, miscible solvent. A typical sequence for a C18 column is:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Methylene Chloride (if necessary, followed by Isopropanol flush)[10]
-
Return to the mobile phase composition.
-
-
If washing does not restore peak shape, the column may be irreversibly damaged and should be replaced.
Protocol 5: Match Injection Solvent to Mobile Phase
-
If your current sample solvent is a strong organic solvent (e.g., 100% Acetonitrile) and your mobile phase starts at a high aqueous percentage, this mismatch can cause peak distortion.
-
Evaporate the sample solvent under a gentle stream of nitrogen.
-
Reconstitute the sample in a solvent that is identical to or weaker than the initial mobile phase composition.
Protocol 6: Frit/Column Replacement
-
Disconnect the column from the system.
-
Carefully remove the inlet fitting.
-
Using the appropriate tool, pry out the old frit.
-
Insert a new frit, ensuring it is seated evenly.
-
Reconnect the column. If the problem persists, the blockage may be in the column bed itself, necessitating column replacement.
Protocol 7: Method Modification for Co-elution
-
Change Mobile Phase Composition: Alter the ratio of organic to aqueous solvent. A lower percentage of organic solvent will generally increase retention and may improve separation.
-
Modify Gradient: If using a gradient, make the slope shallower around the elution time of this compound to increase the separation between it and any potential impurities.
-
Adjust Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.
Ornidazole HPLC Method Parameters (Literature Examples)
The following table summarizes typical HPLC conditions used for the analysis of Ornidazole, which can serve as a starting point for method development and troubleshooting for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250 x 4.6 mm, 5 µm)[18] | Intersil C18 (250 mm, 4.6 i.d.)[19] | Symmetry shield RP18 (250 x 4.6 mm, 5µm)[21] |
| Mobile Phase | Phosphate buffer (pH 3.0), Acetonitrile, Methanol (70:10:20 v/v/v)[18] | Acetonitrile, Methanol, 0.025 M Phosphate buffer (pH 3.0) (30:10:60 % v/v/v)[19] | Phosphate buffer: Methanol (70:30 %v/v)[21] |
| Flow Rate | 1.0 mL/min[18][21] | 1.0 mL/min[19] | 1.0 mL/min[21] |
| Detection (UV) | 295 nm[18] | 318 nm[19] | 318 nm[21] |
| Temperature | Ambient | Ambient[19] | 25°C[21] |
References
- 1. acdlabs.com [acdlabs.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. chromtech.com [chromtech.com]
- 4. youtube.com [youtube.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. bio-works.com [bio-works.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 14. support.waters.com [support.waters.com]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. researchgate.net [researchgate.net]
- 18. tsijournals.com [tsijournals.com]
- 19. Simultaneous Determination of Ofloxacin and Ornidazole in Solid Dosage Form by RP-HPLC and HPTLC Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ammanu.edu.jo [ammanu.edu.jo]
- 21. rjptonline.org [rjptonline.org]
Addressing matrix effects for Ornidazole-d5 in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when analyzing Ornidazole-d5 in biological samples.
Troubleshooting Guide
This guide addresses common issues observed during the bioanalysis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Splitting, Broadening) | Column overload, contamination, improper injection technique, or temperature fluctuations.[1] | - Ensure the injection volume and concentration are within the column's linear range.- Implement a robust column washing protocol between injections.- Review and optimize the injection technique for consistency.- Use a column oven to maintain a stable temperature. |
| Retention Time Shifts | Column degradation, changes in mobile phase composition, or fluctuating flow rates.[1] | - Use a guard column to protect the analytical column.- Prepare fresh mobile phase daily and ensure proper degassing.- Check the LC system for leaks and ensure the pump is functioning correctly. |
| High Background Noise or Poor Signal-to-Noise | Contamination from sample residues, mobile phase impurities, or column bleed.[1] | - Optimize the sample preparation method to remove more interfering matrix components.[2][3]- Use high-purity solvents and additives for the mobile phase.- Select a column with low bleed characteristics, especially at the operating pH and temperature.[4] |
| Inconsistent Internal Standard (this compound) Response | Variable matrix effects between samples, inconsistent sample preparation, or instability of the internal standard.[5] | - Thoroughly optimize the sample cleanup procedure to minimize matrix variability.[5]- Ensure precise and consistent addition of the internal standard to all samples and standards.- Evaluate the stability of this compound in the biological matrix under the storage and processing conditions. |
| Ion Suppression or Enhancement | Co-eluting endogenous or exogenous compounds from the biological matrix that interfere with the ionization of this compound.[6][7][8][9] | - Improve chromatographic separation to resolve this compound from interfering peaks.[6]- Enhance sample cleanup using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove phospholipids and other interfering substances.[2]- Dilute the sample extract to reduce the concentration of matrix components.[10] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[9][11] In the context of LC-MS/MS analysis of this compound in biological samples (e.g., plasma, urine, tissue homogenates), these effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[6][7] This phenomenon can negatively impact the accuracy, precision, and sensitivity of the analytical method.[6][12] The primary culprits for matrix effects in biological samples are often phospholipids, salts, and endogenous metabolites that are not completely removed during sample preparation.[2][13]
Q2: Why is a stable isotope-labeled internal standard like this compound used, and can it completely eliminate matrix effects?
A: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative bioanalysis.[6] The underlying principle is that a SIL-IS has nearly identical physicochemical properties to the analyte (Ornidazole) and will therefore have very similar chromatographic retention times and extraction recoveries.[14] Crucially, it is assumed that the SIL-IS will experience the same degree of ion suppression or enhancement as the analyte.[12] By measuring the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be compensated for, leading to more accurate and precise quantification.[8]
However, while this compound can effectively track and compensate for matrix effects, it may not completely eliminate them, especially in cases of severe and variable ion suppression between different samples.[5] Therefore, it is still crucial to develop robust sample preparation and chromatographic methods to minimize the underlying matrix effects.
Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound analysis?
A: The goal of sample preparation is to remove as many interfering endogenous components as possible while efficiently recovering Ornidazole and this compound.[3] The most common and effective techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile, to remove the bulk of proteins from plasma or serum samples.[2][15] While convenient, it may not effectively remove other matrix components like phospholipids, which are a major source of ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences (like salts) in the aqueous phase.[2] The choice of solvent is critical for good recovery of Ornidazole.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most powerful technique for sample cleanup.[2][3] It can provide the cleanest extracts by using a stationary phase to selectively retain the analyte while matrix components are washed away. Different SPE sorbents (e.g., reversed-phase, ion-exchange) can be chosen based on the physicochemical properties of Ornidazole.
Improving the sample preparation process is often the most effective strategy for mitigating ion suppression.[2]
Q4: How can I quantitatively assess the matrix effect for my this compound method?
A: The matrix effect can be quantitatively assessed using the post-extraction spike method.[7][14] This involves comparing the response of the analyte spiked into a blank, extracted matrix with the response of the analyte in a pure solution (e.g., mobile phase).
The Matrix Factor (MF) is calculated as follows: MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
A value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. To account for the internal standard, the IS-normalized matrix factor should be calculated, which should theoretically be close to 1.[5]
Quantitative Data Summary
The following table summarizes matrix effect and recovery data for Ornidazole and its deuterated internal standard (this compound) from a validated LC-MS/MS method in human plasma.[16]
| Analyte | Concentration (ng/mL) | Mean Matrix Effect (%) (n=6) | RSD (%) | Mean Recovery (%) (n=6) | RSD (%) |
| Ornidazole | 300 | 99.2 | 2.7 | 96.0 | 0.2 |
| 3000 | 98.7 | 1.8 | 95.8 | 1.1 | |
| 24000 | 99.8 | 1.0 | 96.4 | 1.5 | |
| This compound | 1000 | 99.5 | 1.5 | 96.1 | 1.3 |
Data sourced from a study by Du et al. (2014) using protein precipitation with acetonitrile for sample preparation.[15][16][17]
Experimental Protocols & Visualizations
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is based on a common method for extracting Ornidazole and this compound from human plasma.[15][17]
-
Aliquoting: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the this compound working solution (e.g., at 1000 ng/mL) to the plasma sample.
-
Vortexing: Vortex the sample for 30 seconds to ensure homogeneity.
-
Protein Precipitation: Add 300 µL of acetonitrile to the sample.
-
Vortexing: Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Matrix Effect Assessment (Post-Extraction Spike)
This protocol outlines the steps to evaluate the extent of matrix effects in your assay.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (Ornidazole) and internal standard (this compound) into the mobile phase or reconstitution solvent.
-
Set B (Post-Spike): Extract blank biological matrix (e.g., plasma) following your sample preparation protocol (e.g., Protocol 1). Spike the analyte and internal standard into the final, clean supernatant.
-
Set C (Pre-Spike): Spike the analyte and internal standard into the blank biological matrix before starting the extraction process. (This set is used for recovery calculation).
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Use the mean peak area from Set A and Set B.
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
-
Calculate Recovery:
-
Use the mean peak area from Set B and Set C.
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing deuterium exchange of Ornidazole-d5 in solution
Welcome to the technical support center for Ornidazole-d5. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the deuterium exchange of this compound in solution, ensuring the isotopic integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a deuterated form of Ornidazole, a 5-nitroimidazole derivative with antimicrobial and antiprotozoal activities. It is commonly used as an internal standard in pharmacokinetic and metabolism studies, particularly in analyses using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The five deuterium atoms provide a distinct mass shift, allowing for accurate quantification of the non-deuterated drug.
Q2: Are the deuterium atoms in this compound susceptible to exchange with hydrogen atoms from a solvent?
The deuterium atoms in this compound are located on the aliphatic side chain (α-(chloro(methyl-d2))-2-methyl-5-nitro-1H-imidazole-1-ethan-α,β,β-d3-ol). Carbon-deuterium (C-D) bonds are generally considered stable and non-labile under typical experimental conditions. However, deuterium exchange can be catalyzed by acid, base, or metal catalysts, especially at elevated temperatures.[1] While the C-D bonds in this compound are expected to be stable, exposure to extreme pH or the presence of certain catalysts could potentially facilitate exchange.
Q3: What are the primary factors that can influence the stability of the deuterium label in this compound?
The stability of the deuterium label can be influenced by several factors:
-
pH: Extreme pH (highly acidic or alkaline conditions) can promote deuterium exchange.[1] Ornidazole itself is known to degrade in alkaline and highly acidic environments.[2]
-
Temperature: Elevated temperatures can accelerate the rate of chemical reactions, including potential deuterium exchange.[3]
-
Solvent: While the choice of solvent is critical, protic solvents (e.g., water, methanol) are a source of protons. However, for C-D bonds, the solvent alone is usually not sufficient to cause exchange without other contributing factors. The use of aprotic solvents for storage is a good practice.[3]
-
Catalysts: The presence of metal catalysts (e.g., platinum) or other catalysts can facilitate H-D exchange at carbon centers.[1]
-
Light: Photodegradation of Ornidazole has been observed under acidic conditions, which could potentially create reactive species that might affect the C-D bonds.[2]
Q4: How should I store my this compound solutions to minimize the risk of deuterium exchange?
To maintain the isotopic integrity of your this compound solutions, we recommend the following storage conditions:
-
Solvent: Store this compound in a high-purity aprotic solvent such as acetonitrile or DMSO. If an aqueous solution is necessary for your experiment, prepare it fresh and use it promptly.
-
Temperature: Store stock solutions at -20°C or below.
-
pH: If using aqueous solutions, maintain a pH as close to neutral as possible. Avoid strongly acidic or basic conditions.[3]
-
Light: Protect solutions from light, especially if they are acidic.
-
Container: Use high-quality, inert containers to prevent contamination with potential catalysts.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the potential isotopic exchange of this compound.
Problem: Inconsistent or inaccurate quantification of Ornidazole, suggesting a potential issue with the this compound internal standard.
Possible Cause: Loss of deuterium from this compound, leading to a decrease in its concentration and an increase in the signal of partially deuterated or non-deuterated Ornidazole.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for investigating potential this compound instability.
Data Presentation
The following table summarizes the key factors influencing deuterium exchange and the recommended conditions to maintain the stability of this compound.
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| pH | Highly acidic (pH < 3) or alkaline (pH > 9) | Neutral pH (6-8) | Extreme pH can catalyze C-D bond exchange and also leads to the degradation of the Ornidazole molecule.[1][2] |
| Temperature | Prolonged exposure to > 40°C | Storage at ≤ 4°C; room temperature for short periods | Higher temperatures increase the rate of chemical reactions, including potential exchange.[3] |
| Solvent | Protic solvents (e.g., water, methanol) for long-term storage | Aprotic solvents (e.g., acetonitrile, DMSO) | Minimizes the source of exchangeable protons.[3] |
| Light | Direct exposure to UV or strong visible light, especially in acidic solutions | Storage in amber vials or in the dark | Ornidazole can undergo photodegradation, which may create an unstable chemical environment.[2] |
| Catalysts | Presence of transition metals (e.g., Pt, Pd) or strong acids/bases | Use of high-purity solvents and inert containers | Catalysts can significantly lower the energy barrier for C-D bond cleavage.[1] |
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Stability in a Specific Solvent System
This protocol is designed to determine if your experimental conditions are causing deuterium exchange in this compound.
Objective: To quantify the isotopic purity of this compound after incubation in a specific solvent system under defined conditions.
Materials:
-
This compound stock solution
-
Ornidazole analytical standard
-
Your experimental solvent system (e.g., mobile phase, extraction solvent)
-
LC-MS/MS system
Methodology:
-
Prepare Test Solution: Dilute the this compound stock solution to your typical working concentration in the experimental solvent system to be tested.
-
Incubation: Incubate the test solution under your experimental conditions (e.g., specific pH, temperature, and duration). It is also recommended to include a more extreme condition (e.g., higher temperature) to accelerate any potential exchange.
-
Sample Analysis: At various time points (e.g., 0, 2, 8, 24 hours), inject an aliquot of the incubated solution onto the LC-MS/MS system.
-
Data Acquisition: Monitor the mass transitions for both this compound and non-deuterated Ornidazole.
-
Data Analysis:
-
Calculate the peak area ratio of Ornidazole to this compound at each time point.
-
An increase in the peak area of the non-deuterated Ornidazole transition relative to the this compound transition over time indicates deuterium exchange.
-
Caption: Experimental workflow for assessing this compound stability.
Signaling Pathways and Logical Relationships
The chemical structure of this compound and the potential sites of deuterium exchange are crucial for understanding its stability.
Caption: Structural stability of deuterium labels on this compound.
This technical support guide provides a comprehensive overview for maintaining the integrity of this compound in your research. By following these guidelines and using the provided troubleshooting and experimental protocols, you can minimize the risk of deuterium exchange and ensure the accuracy and reliability of your experimental results.
References
Technical Support Center: Optimizing Mass Spectrometry Settings for Ornidazole-d5 Detection
Welcome to the technical support center for the optimization of mass spectrometry settings for Ornidazole-d5 detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting mass spectrometry settings for this compound detection?
A1: For the detection of this compound, a deuterated internal standard, Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (+ESI) is commonly used. Based on published literature, the following parameters can be used as a starting point.[1][2]
Table 1: Recommended MRM Settings for Ornidazole and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (eV) |
| Ornidazole | 220.0 | 128.0 | 115 | 11 |
| This compound | 225.0 | 128.0 | 115 | 11 |
Source: Adapted from Du et al., 2014.[1]
It is crucial to optimize these parameters on your specific instrument to achieve the best performance.
Q2: My this compound internal standard signal is low. What are the potential causes and how can I troubleshoot this?
A2: Low signal intensity for a deuterated internal standard like this compound can arise from several factors, including issues with sample preparation, chromatographic conditions, and mass spectrometer settings.[3] Common culprits include variability in sample extraction, ion suppression from matrix components, and suboptimal ionization parameters.[3] It's also possible that the concentration of the internal standard is too low or that it has degraded.[3]
To troubleshoot, consider the following steps:
-
Verify Concentration and Stability: Prepare a fresh stock solution and a series of dilutions to create a concentration-response curve by direct infusion into the mass spectrometer.[3] This will help confirm the concentration and stability of your working solution.
-
Optimize Ion Source Parameters: Systematically adjust ion source parameters such as temperature and gas flows to maximize the signal for this compound.[4]
-
Evaluate Matrix Effects: Matrix components co-eluting with your analyte can suppress its ionization.[4] To assess this, you can perform a post-extraction addition experiment.
-
Check for Back-Exchange: Ensure the deuterium labels on your this compound are on non-labile positions. If they are on exchangeable sites (e.g., -OH, -NH), they can exchange with protons from the solvent, leading to a decreased deuterated signal.[3] Review the certificate of analysis to confirm the labeling positions.[3]
Q3: I am observing a retention time shift between Ornidazole and this compound. Is this normal and how can I address it?
A3: Yes, it is a known phenomenon for deuterated compounds to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3] This is due to subtle differences in polarity and intermolecular interactions. If this retention time shift is significant, the analyte and the internal standard may experience different levels of matrix effects, which can impact the accuracy of quantification.[3]
To address this, you can:
-
Adjust Chromatographic Conditions: Modify the gradient slope and duration to minimize the retention time difference and aim for co-elution.[3]
-
Assess Matrix Effects: Even with a small retention time difference, it's important to evaluate if differential matrix effects are occurring.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape for this compound
-
Possible Cause: Suboptimal chromatographic conditions or column degradation.
-
Troubleshooting Steps:
-
Ensure the mobile phase composition and pH are appropriate for the analyte and column chemistry.
-
Check the column for signs of degradation or contamination. Flush the column or replace it if necessary.
-
Optimize the gradient elution profile to improve peak shape.
-
Issue 2: Inconsistent Signal Intensity for this compound Across Injections
-
Possible Cause: Issues with the autosampler, sample preparation variability, or ion source instability.
-
Troubleshooting Steps:
-
Check the autosampler for proper injection volume and ensure there are no air bubbles in the syringe.
-
Review your sample preparation protocol for any steps that could introduce variability.
-
Monitor the stability of the ion spray and ensure consistent source conditions.
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common method for extracting Ornidazole and its deuterated internal standard from plasma samples.[1][5]
-
To 100 µL of plasma sample in a microcentrifuge tube, add the this compound internal standard solution.
-
Add 250 µL of acetonitrile to precipitate the proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 11,000 x g for 5 minutes.[1]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for the quantification of Ornidazole using this compound as an internal standard.
Caption: A troubleshooting decision tree for addressing low signal intensity of the this compound internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective determination of ornidazole in human plasma by liquid chromatography-tandem mass spectrometry on a Chiral-AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming co-elution of Ornidazole and Ornidazole-d5
Welcome to the technical support center for Ornidazole analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of Ornidazole, with a specific focus on resolving co-elution with its deuterated internal standard, Ornidazole-d5.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in LC-MS analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard. Its primary role is to act as an internal reference to correct for variations that can occur during sample preparation and analysis. Because this compound is chemically almost identical to the analyte (Ornidazole), it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability. By adding a known amount of the internal standard to every sample, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.[1]
Q2: Why am I observing a partial separation or co-elution of Ornidazole and this compound?
A2: While chemically similar, the replacement of hydrogen atoms with heavier deuterium atoms can lead to slight differences in physicochemical properties. This phenomenon, known as the chromatographic isotope effect, can alter the retention characteristics of the molecule on a reversed-phase column. Deuterated compounds are often slightly less retained and may elute marginally earlier than their non-deuterated counterparts. This can result in incomplete co-elution, which is problematic as it can lead to differential matrix effects and compromise the accuracy of quantification.
Q3: Can the co-elution issue affect my quantitative results?
A3: Yes. The fundamental assumption when using a stable isotope-labeled internal standard is that it co-elutes perfectly with the analyte, and therefore experiences the exact same degree of ion suppression or enhancement in the mass spectrometer source. If the two compounds separate, even slightly, they may elute into regions of the peak where the matrix effect is different, leading to a skewed analyte-to-internal standard ratio and inaccurate quantification.
Q4: What are the key physicochemical properties of Ornidazole to consider for method development?
A4: Understanding the properties of Ornidazole is crucial for developing a robust analytical method. Key parameters include its pKa and LogP values, which influence its retention and solubility.
| Property | Value | Source |
| Molecular Formula | C7H10ClN3O3 | PubChem[2] |
| Molecular Weight | 219.63 g/mol | The Merck Index |
| pKa (Strongest Basic) | 3.08 | DrugBank |
| LogP | 0.26 - 0.37 | DrugBank |
These values indicate that Ornidazole is a relatively polar compound with a basic functional group that can be protonated at low pH. Adjusting the mobile phase pH around the pKa can significantly influence its retention on a reversed-phase column.
Troubleshooting Guide: Overcoming Co-elution
If you are experiencing co-elution or partial separation of Ornidazole and this compound, follow this step-by-step guide to systematically troubleshoot and resolve the issue.
Step 1: Modify Mobile Phase Composition
Changing the mobile phase is often the most effective first step to alter chromatographic selectivity.
1.1. Adjust Organic Modifier Percentage (Isocratic) or Gradient Slope (Gradient)
-
Problem: Peaks are poorly resolved or completely co-elute.
-
Principle: Decreasing the elution strength (i.e., reducing the percentage of organic solvent) will increase the retention time of both compounds, providing more time for the column to resolve them. For gradient methods, a shallower gradient slope reduces the rate of change in mobile phase strength, which can significantly improve the resolution of closely eluting peaks.
-
Action:
-
Isocratic: Decrease the percentage of organic solvent (e.g., acetonitrile or methanol) in 2-5% increments.
-
Gradient: Decrease the gradient slope. For example, if your gradient runs from 10% to 90% organic in 5 minutes, try extending the gradient to 10 minutes.
-
1.2. Change the Organic Modifier
-
Problem: Adjusting the organic modifier percentage does not provide adequate resolution.
-
Principle: Acetonitrile and methanol have different solvent properties and will interact differently with the analyte and the stationary phase, thus altering selectivity.
-
Action: If you are using acetonitrile, switch to methanol, and vice-versa. You may need to adjust the percentage to achieve a similar retention time.
Step 2: Adjust Mobile Phase pH
-
Problem: Co-elution persists after modifying the organic component of the mobile phase.
-
Principle: Ornidazole has a basic pKa of approximately 3.08. Operating the mobile phase pH near this value will change the ionization state of the molecule. When protonated (at pH < 3.08), it will be more polar and less retained on a C18 column. When neutral (at pH > 3.08), it will be more hydrophobic and more retained. Small changes in pH can subtly alter the interaction with the stationary phase and improve resolution.
-
Action: Adjust the mobile phase pH. Try preparing your aqueous mobile phase with 0.1% formic acid (pH ~2.8) and compare the results to a mobile phase buffered at pH 4.0 with ammonium acetate or ammonium formate.
Step 3: Evaluate a Different Stationary Phase
-
Problem: Modifications to the mobile phase are insufficient to resolve the co-elution.
-
Principle: The chemistry of the stationary phase is a critical factor in chromatographic selectivity. While C18 columns are common, other phases offer different separation mechanisms.
-
Action: Consider trying a column with a different stationary phase. A Phenyl-Hexyl column, for example, offers pi-pi interactions which can provide a different selectivity for aromatic compounds like Ornidazole.
Summary of Troubleshooting Strategies
| Parameter | Recommended Action | Expected Outcome |
| Gradient Slope | Decrease the slope (make it shallower) | Increased retention time and improved resolution. |
| Organic Modifier | Switch from Acetonitrile to Methanol (or vice versa) | Change in selectivity, potentially resolving the peaks. |
| Mobile Phase pH | Adjust pH around the pKa (e.g., from pH 2.8 to 4.0) | Altered retention and selectivity due to changes in ionization. |
| Stationary Phase | Switch from a C18 to a Phenyl-Hexyl column | Different separation mechanism, leading to a change in selectivity. |
Experimental Protocols
Starting LC-MS/MS Method for Ornidazole Analysis
This protocol is a recommended starting point for the analysis of Ornidazole and this compound in biological matrices. Optimization will likely be required.
Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18, 100 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0.0-1.0 min: 10% B
-
1.0-5.0 min: 10% to 90% B
-
5.0-6.0 min: 90% B
-
6.1-8.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Mass Spectrometer: Sciex API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ornidazole: m/z 220.1 -> 128.1
-
This compound: m/z 225.1 -> 128.1
-
-
Key MS Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500 °C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Visualizations
Troubleshooting Workflow for Co-elution
The following diagram outlines the logical steps to follow when troubleshooting the co-elution of Ornidazole and its deuterated internal standard.
Caption: A step-by-step workflow for troubleshooting co-elution.
Method Development Experimental Workflow
This diagram illustrates a typical workflow for developing a new LC-MS method for Ornidazole analysis.
Caption: Workflow for LC-MS method development.
References
Navigating the Nuances of Isotopic Purity: A Technical Guide for Ornidazole-d5 in Assay Development
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the use of Ornidazole-d5 as an internal standard in analytical assays. Accurate and reliable quantitative data is paramount in research and development, and the isotopic purity of internal standards plays a critical role in achieving this. This guide will delve into the impact of this compound's isotopic purity on assay accuracy, offering practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical assays?
This compound is a deuterated form of Ornidazole, a nitroimidazole antimicrobial agent.[1] It is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[2][3] The five deuterium atoms on this compound give it a higher mass than the non-labeled Ornidazole. This mass difference allows the mass spectrometer to distinguish between the analyte (Ornidazole) and the internal standard (this compound), which is crucial for accurate quantification.[2] The use of a stable isotope-labeled internal standard like this compound helps to compensate for variations during sample preparation and analysis, leading to more reliable results.[4]
Q2: What is isotopic purity and why is it important for an internal standard like this compound?
Isotopic purity refers to the percentage of the internal standard that is fully deuterated at the specified positions.[5] For this compound, this means the percentage of molecules that contain all five deuterium atoms. High isotopic purity is crucial because the presence of non-deuterated or partially deuterated Ornidazole in the this compound standard can lead to an overestimation of the analyte concentration.[5][6] Regulatory agencies like the FDA and EMA strongly recommend the use of internal standards with high isotopic purity for bioanalytical methods.[4]
Q3: What are the potential consequences of low isotopic purity of this compound on my assay?
Low isotopic purity of this compound can significantly impact the accuracy and reliability of your analytical results. The primary consequence is the potential for inaccurate quantification of the analyte, Ornidazole.[6] The presence of unlabeled Ornidazole in the this compound internal standard can artificially inflate the analyte's signal, leading to an overestimation of its concentration.[5] This can have serious implications in drug development and clinical studies where precise measurements are critical.
Q4: How can I assess the isotopic purity of my this compound standard?
The isotopic purity of your this compound standard should be stated on the Certificate of Analysis (CoA) provided by the supplier. It is essential to carefully review the CoA before using the standard. For independent verification or in the absence of a detailed CoA, techniques like high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy can be used to determine the isotopic purity.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Overestimation of Ornidazole Concentration | Low isotopic purity of the this compound internal standard. The presence of non-deuterated Ornidazole in the IS contributes to the analyte signal.[5] | 1. Verify Isotopic Purity: Check the Certificate of Analysis for the stated isotopic purity. If in doubt, re-evaluate the purity using HRMS or NMR. 2. Source a Higher Purity Standard: If the isotopic purity is confirmed to be low, obtain a new batch of this compound with a higher isotopic purity. 3. Correct for Impurity: If a new standard is not immediately available, it may be possible to mathematically correct for the contribution of the unlabeled analyte from the IS, but this requires careful validation. |
| Inaccurate Results at Low Concentrations (LLOQ) | Interference from the M+5 isotopic peak of Ornidazole with the this compound signal. | 1. Chromatographic Separation: Optimize the liquid chromatography method to achieve baseline separation between Ornidazole and this compound. Even a slight retention time difference can help minimize this interference. 2. Use a Higher Deuteration Standard: If available, consider using an internal standard with a higher degree of deuteration to further separate the mass signals. |
| Loss of Deuterium (H/D Exchange) | The deuterium atoms on this compound may be located at chemically labile positions and can exchange with protons from the solvent or mobile phase, especially under acidic or basic conditions.[5][7] | 1. Review Labeling Position: Check the CoA to confirm the location of the deuterium labels. Ideally, they should be on chemically stable positions. 2. Control pH: Maintain a neutral pH for your samples and mobile phase to minimize the risk of H/D exchange. 3. Evaluate Stability: Perform stability experiments of the this compound in the analytical matrix and mobile phase to assess the potential for deuterium loss over time. |
Experimental Protocols
Protocol 1: Determination of Ornidazole in Human Plasma using LC-MS/MS
This protocol is a general guideline for the quantitative analysis of Ornidazole in human plasma using this compound as an internal standard. Method validation should be performed according to regulatory guidelines.[8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized during method development).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC Column: A C18 column (e.g., 100 x 4.6 mm, 5 µm) is commonly used.[3]
-
Mobile Phase: A gradient of 10 mM ammonium acetate and acetonitrile is a typical mobile phase.[2]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
Visualizing the Impact of Isotopic Purity
To better understand the relationship between the isotopic purity of this compound and the accuracy of the assay, the following diagrams illustrate key concepts.
Caption: Impact of this compound isotopic purity on analyte signal accuracy.
Caption: A typical experimental workflow for Ornidazole analysis in plasma.
By understanding the principles of isotopic purity and implementing robust analytical methods, researchers can ensure the accuracy and reliability of their data when using this compound as an internal standard. This guide serves as a starting point for troubleshooting and method development, and it is always recommended to consult relevant regulatory guidelines for comprehensive validation of bioanalytical assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enantioselective determination of ornidazole in human plasma by liquid chromatography-tandem mass spectrometry on a Chiral-AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the recovery of Ornidazole-d5 during sample extraction
Welcome to the technical support center for optimizing the recovery of Ornidazole-d5 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate extraction method. Key properties are summarized in the table below. As a deuterated analog, its properties are nearly identical to Ornidazole.
| Property | Value | Implication for Extraction |
| Molecular Formula | C₇H₅D₅ClN₃O₃ | High molecular weight may influence diffusion rates. |
| Molecular Weight | 224.7 g/mol | Important for mass spectrometry settings. |
| logP | 0.26 - 0.6 | Indicates moderate lipophilicity, suitable for both Liquid-Liquid Extraction (LLE) and Reversed-Phase Solid-Phase Extraction (SPE). |
| pKa (Strongest Acidic) | 13.89 | The molecule is weakly acidic, meaning it will be largely neutral across a wide physiological pH range, which is favorable for extraction into organic solvents. |
| Water Solubility | 3.34 mg/mL | Moderately soluble in water; partitioning into an organic solvent can be enhanced by adjusting pH or using a salting-out effect. |
Q2: I am observing low recovery of this compound. What are the most common causes?
A2: Low recovery of an internal standard like this compound can stem from several factors during sample preparation. The most common culprits include:
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Suboptimal pH: The pH of the sample can significantly affect the ionization state of this compound, influencing its solubility in the extraction solvent.
-
Inappropriate Extraction Solvent/Sorbent: The choice of solvent in LLE or the sorbent in SPE is critical for efficient partitioning of the analyte.
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Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or cause ion suppression/enhancement in the mass spectrometer.[1][2]
-
Incomplete Elution: In SPE, the elution solvent may not be strong enough to desorb the analyte completely from the sorbent.
-
Analyte Instability: Ornidazole can be unstable under certain conditions, such as exposure to strong acids or bases, or prolonged exposure to light.
Q3: Which extraction technique is generally recommended for this compound?
A3: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effectively used for this compound. Protein precipitation is another viable, albeit less clean, option.
-
LLE with dichloromethane or ethyl acetate offers good recovery and is a cost-effective choice.
-
SPE with a C18 sorbent can provide a cleaner extract, which is beneficial for minimizing matrix effects in sensitive LC-MS/MS analyses.
-
Protein precipitation with acetonitrile is a simple and fast method, often used for high-throughput analysis.
Troubleshooting Guide: Improving this compound Recovery
This guide provides a structured approach to diagnosing and resolving low recovery issues for this compound.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low Recovery in LLE | Suboptimal pH of the aqueous sample. | Adjust the sample pH. Since Ornidazole has a high pKa, it will be neutral over a wide pH range. A slightly basic pH (e.g., 7.5-8.5) can ensure it is in its non-ionized form, maximizing partitioning into an organic solvent. | Increased recovery in the organic phase. |
| Inappropriate organic solvent. | Test different extraction solvents. Dichloromethane and ethyl acetate are good starting points. For more polar analytes, a mixture of solvents (e.g., dichloromethane:isopropanol) might be more effective. | Improved partitioning and higher recovery. | |
| Insufficient mixing or extraction time. | Ensure vigorous vortexing for at least 1-2 minutes to facilitate efficient partitioning between the two phases. | Enhanced analyte transfer to the organic phase. | |
| Emulsion formation. | Centrifuge at a higher speed or for a longer duration. Adding a small amount of a different organic solvent or salt can also help break the emulsion. | Clear phase separation and improved recovery. | |
| Low Recovery in SPE | Inappropriate sorbent material. | Use a C18 (reversed-phase) sorbent, which is suitable for moderately lipophilic compounds like this compound. | Better retention of the analyte on the SPE cartridge. |
| Sample pH not optimized for retention. | Adjust the sample pH to be neutral or slightly acidic (e.g., 6-7) to ensure the analyte is retained on the non-polar C18 sorbent. | Increased retention and subsequent recovery. | |
| Ineffective wash step. | Use a weak organic solvent (e.g., 5-10% methanol in water) to wash away interferences without eluting the analyte. | Cleaner extract without loss of this compound. | |
| Incomplete elution. | Use a stronger organic solvent for elution. A mixture of methanol or acetonitrile with a small amount of a modifier (e.g., 0.1% formic acid or ammonium hydroxide) can improve elution efficiency. | Complete desorption of the analyte from the sorbent. | |
| Inconsistent Recovery | Matrix effects. | Dilute the sample with a suitable buffer before extraction. Employ a more rigorous cleanup method like SPE. Modify the chromatographic conditions to separate the analyte from co-eluting matrix components.[1][2] | Reduced ion suppression/enhancement and more consistent results. |
| Variability in manual extraction procedure. | Automate the extraction process if possible. Ensure consistent timing, volumes, and mixing for all samples. | Improved precision and reproducibility. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for this compound from Human Plasma
This protocol is adapted from a validated method for Ornidazole.
Materials:
-
Human plasma sample
-
This compound internal standard solution
-
Dichloromethane (HPLC grade)
-
0.1 M Sodium hydroxide
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
To 500 µL of plasma in a centrifuge tube, add 25 µL of the this compound internal standard solution.
-
Add 50 µL of 0.1 M sodium hydroxide to adjust the pH to the basic range.
-
Add 3 mL of dichloromethane.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol for this compound from Urine
Materials:
-
Urine sample
-
This compound internal standard solution
-
C18 SPE cartridge (e.g., 100 mg, 3 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
5% Methanol in water (wash solution)
-
Acetonitrile with 0.1% formic acid (elution solution)
-
SPE manifold
Procedure:
-
To 1 mL of urine, add 50 µL of the this compound internal standard solution.
-
Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load the prepared urine sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the this compound with 2 mL of acetonitrile containing 0.1% formic acid.
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Protein Precipitation (PPT) Protocol for this compound from Plasma
This protocol is based on a published method for Ornidazole and its metabolites.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Acetonitrile (cold, HPLC grade)
-
Centrifuge
Procedure:
-
To 100 µL of plasma, add 25 µL of the this compound internal standard solution.
-
Add 400 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
Visualizations
Caption: A general workflow for sample preparation and analysis.
Caption: A decision tree for troubleshooting low recovery of this compound.
Caption: Chemical structures of Ornidazole and this compound.
References
Stability issues of Ornidazole-d5 in different biological matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ornidazole-d5 in various biological matrices. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common stability-related problems encountered with this compound in biological matrices.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent this compound internal standard (IS) response between samples. | 1. Degradation during sample collection and handling: Ornidazole is susceptible to degradation under certain conditions.[1] 2. Matrix effects: Endogenous components in biological samples can suppress or enhance the ionization of the IS. 3. Inconsistent sample processing: Variations in extraction procedures can lead to variable recovery of the IS. | 1. Ensure consistent and rapid sample processing. Minimize the time samples are at room temperature. 2. Evaluate and optimize the sample extraction method to minimize matrix effects. Consider protein precipitation followed by liquid-liquid extraction or solid-phase extraction. 3. Standardize all sample preparation steps, including volumes, mixing times, and centrifugation parameters. |
| Decreased this compound response in stored samples. | 1. Long-term storage degradation: Ornidazole can degrade over time, even when frozen.[1] 2. Freeze-thaw instability: Repeated freezing and thawing cycles can lead to degradation.[2] 3. pH-dependent hydrolysis: Ornidazole is known to be unstable in alkaline and highly acidic conditions.[1] | 1. Store samples at ultra-low temperatures (-70°C or lower) for long-term stability.[3] Limit storage duration based on validated stability data. 2. Minimize the number of freeze-thaw cycles. Aliquot samples into smaller volumes for individual analyses.[2] 3. Ensure the pH of the biological matrix is controlled, if possible, or that samples are processed promptly to a stable extract. |
| Appearance of unknown peaks near the this compound peak. | 1. Formation of degradation products: Ornidazole can degrade into several products under stress conditions like oxidation and photolysis. 2. Metabolite interference: While d5 labeling should differentiate from most metabolites, some may have similar chromatographic behavior. | 1. Review the sample handling and storage conditions to identify potential causes of degradation. Use a stability-indicating analytical method that can resolve the IS from its potential degradants.[1] 2. Optimize chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry) to improve the resolution between this compound and any interfering peaks. |
| Poor recovery of this compound during sample extraction. | 1. Suboptimal extraction solvent: The chosen solvent may not efficiently extract this compound from the biological matrix. 2. Binding to matrix components: this compound may bind to proteins or other macromolecules in the sample. | 1. Test different extraction solvents or combinations to find the optimal recovery. Dichloromethane has been used effectively for Ornidazole extraction from plasma.[2] 2. Use a protein precipitation step prior to extraction to release the bound drug. |
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound in biological matrices?
A1: The stability of this compound, like its non-deuterated counterpart, is primarily affected by temperature, pH, light exposure, and enzymatic activity within the biological matrix.[2] Ornidazole has been shown to degrade in alkaline and highly acidic conditions, under oxidative stress, and when exposed to light in acidic environments.[1] Therefore, proper sample handling and storage are crucial to maintain its integrity.
Q2: How should I store biological samples containing this compound?
A2: For long-term storage, it is recommended to keep biological samples (plasma, blood, urine) at -70°C or below to minimize degradation.[3] For short-term storage or during sample processing, samples should be kept on ice or at refrigerated temperatures (2-8°C) to slow down potential enzymatic degradation. Avoid prolonged exposure to room temperature and light.
Q3: Is this compound susceptible to freeze-thaw instability?
A3: Yes. While specific data for this compound is limited, studies on Ornidazole have shown that it is stable for at least two freeze-thaw cycles.[2] However, as a best practice in bioanalysis, it is always recommended to minimize the number of freeze-thaw cycles. If multiple analyses from the same sample are anticipated, it is advisable to aliquot the sample into smaller volumes before the initial freezing.
Q4: Can the deuterium labeling in this compound affect its stability compared to Ornidazole?
A4: Deuterium labeling generally does not significantly alter the chemical stability of a molecule under typical bioanalytical conditions. The primary kinetic isotope effect, where a C-D bond is stronger than a C-H bond, can slow down metabolic processes involving the cleavage of that specific bond. However, for general chemical stability (e.g., hydrolysis, photolysis), this compound is expected to behave very similarly to Ornidazole. Unexpected chromatographic behavior or recovery compared to the analyte can sometimes be observed with deuterated internal standards.
Q5: What are the known degradation products of Ornidazole?
A5: Under forced degradation conditions, Ornidazole has been shown to degrade into several products. Degradation occurs under alkaline, highly acidic, oxidative, and photolytic (in acidic conditions) stress.[1] While the exact structures of all degradation products are not always fully characterized in routine bioanalysis, it is important to use a stability-indicating analytical method that can separate the intact this compound from any potential degradants to ensure accurate quantification.
Experimental Protocols
Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Spike a fresh batch of the biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.
-
Divide the spiked samples into aliquots.
-
Analyze a set of aliquots immediately (Cycle 0) to establish the baseline concentration.
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.
-
Thaw one set of aliquots completely at room temperature. Once thawed, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (typically 3 to 5).
-
After the final thaw, process and analyze the samples from each cycle along with a freshly prepared calibration curve.
-
The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.
Short-Term (Bench-Top) Stability Assessment
Objective: To determine the stability of this compound in a biological matrix at room temperature for a duration that mimics the sample handling process.
Methodology:
-
Spike a fresh batch of the biological matrix with this compound at low and high QC concentrations.
-
Place the spiked samples on a laboratory bench at room temperature (approximately 20-25°C).
-
Analyze the samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
The mean concentration of the samples at each time point should be within ±15% of the initial (time 0) concentration.
Long-Term Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix under the intended long-term storage conditions.
Methodology:
-
Spike a fresh batch of the biological matrix with this compound at low and high QC concentrations.
-
Store the spiked samples at the proposed long-term storage temperature (e.g., -20°C or -70°C).
-
Analyze the samples at predetermined time intervals (e.g., 1, 3, 6, and 12 months).
-
The mean concentration of the stored samples at each time point should be within ±15% of the initial concentration determined at the beginning of the study.
Quantitative Data Summary
The following tables summarize typical acceptance criteria for stability studies in bioanalytical method validation. Specific data for this compound should be generated during method development and validation. The data for Ornidazole provides a relevant reference.
Table 1: Freeze-Thaw Stability of Ornidazole in Human Plasma
| Concentration (ng/mL) | Mean Recovery after 2 Cycles (%) | RSD (%) |
| 50 (Low QC) | 98.43 | < 1.80 |
| 9000 (High QC) | 98.43 | < 1.80 |
| Data derived from a study on Ornidazole and is representative of expected performance.[2] |
Table 2: General Acceptance Criteria for Stability Assessments
| Stability Test | Storage Condition | Acceptance Criteria |
| Freeze-Thaw Stability | Minimum of 3 cycles at -20°C or -70°C | Mean concentration ±15% of baseline |
| Short-Term (Bench-Top) Stability | Room temperature for expected handling time | Mean concentration ±15% of initial |
| Long-Term Stability | Specified temperature (e.g., -70°C) for the duration of the study | Mean concentration ±15% of initial |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in biological matrices.
Caption: Troubleshooting logic for inconsistent this compound analytical signals.
References
- 1. The ICH guidance in practice: stress degradation studies on ornidazole and development of a validated stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: Ornidazole Assay with Ornidazole-d5 Internal Standard Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical method validation for the quantification of Ornidazole in biological matrices, with a specific focus on the use of its deuterated stable isotope, Ornidazole-d5, as an internal standard (IS). The validation parameters discussed adhere to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring data quality and consistency for regulatory submissions.[1][2][3] This document presents experimental data from published studies in a comparative format to aid in the selection and implementation of a robust and reliable bioanalytical method.
Introduction to Bioanalytical Method Validation and Internal Standards
The validation of a bioanalytical method is a critical process in drug development, aimed at demonstrating that a specific analytical procedure is suitable for its intended purpose.[1] A well-characterized and validated method ensures the reliability of data used in pharmacokinetic, toxicokinetic, and bioavailability studies. The use of an appropriate internal standard is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis to compensate for variability during sample processing and analysis.[4] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as they exhibit similar physicochemical properties to the analyte, ensuring accurate and precise quantification.[4]
Comparative Performance of Validated Ornidazole Bioanalytical Methods
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of Ornidazole and its metabolites, which utilized d5-Ornidazole as an internal standard, alongside other validated methods for Ornidazole. This allows for a direct comparison of key validation parameters.
Table 1: Comparison of Chromatographic and Mass Spectrometric Conditions
| Parameter | Method A (with this compound IS) | Method B (with Metronidazole IS) | Method C (with Tinidazole IS) |
| Analytical Technique | LC-MS/MS | LC-MS/MS | HPLC-UV |
| Internal Standard | This compound | Metronidazole | Tinidazole |
| Column | Capcell PAK MG C18 (100 x 4.6 mm, 5 µm) | Information not available in provided abstracts | BDS hypersil C18 (250 x 4.6 mm, 5 µ) |
| Mobile Phase | Information not available in provided abstracts | Acetonitrile and 0.1% formic acid (75:25 v/v) | 0.05 M disodium hydrogen phosphate (pH 4.8) and acetonitrile (60:40 v/v) |
| Flow Rate | Information not available in provided abstracts | Information not available in provided abstracts | 1 mL/min |
| Detection | ESI-MS/MS (Positive mode) | MRM mode | UV at 313 nm |
| Run Time | 5.0 min | 3 min | Information not available in provided abstracts |
Data for Method A is based on a study for Ornidazole and its metabolites.[5][6] Data for Method B is from a study on the simultaneous estimation of Ornidazole and Miconazole.[7][8] Data for Method C is from an HPLC method for Ornidazole quantification.[9]
Table 2: Comparison of Key Validation Parameters
| Validation Parameter | Method A (with this compound IS) | Method B (with Metronidazole IS) | Method C (with Tinidazole IS) |
| Linearity Range | 0.030-10.0 µg/ml (for each enantiomer) | 3.0-250.0 ng/mL | 50 ng - 12 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.030 µg/ml (for each enantiomer) | 1.0 ng/mL | 50 ng/mL |
| Intra-day Precision (%RSD) | 1.8-6.2% | 3.34% to 6.98% | 0.36-3.31% |
| Inter-day Precision (%RSD) | 1.5-10.2% | Information not available in provided abstracts | 0.37-3.52% |
| Intra-day Accuracy (%RE) | -4.5% to 1.2% | -1.31% to 1.88% | 0.69-3.4% |
| Inter-day Accuracy (%RE) | -5.4% to -0.8% | Information not available in provided abstracts | 0.76-3.6% |
| Recovery | Information not available in provided abstracts | 75.33% - 95.54% | Information not available in provided abstracts |
Data for Method A is based on a study for Ornidazole and its metabolites.[6] Data for Method B is from a study on the simultaneous estimation of Ornidazole and Miconazole.[7][8] Data for Method C is from an HPLC method for Ornidazole quantification.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the key experimental protocols based on the principles of the ICH M10 guideline and published literature on Ornidazole analysis.
Sample Preparation: Protein Precipitation
A common and efficient method for extracting Ornidazole and its internal standard from plasma is protein precipitation.
-
Aliquoting: Transfer a precise volume of plasma sample (e.g., 100 µL) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small, fixed volume of the this compound working solution to each plasma sample, except for the blank matrix samples.
-
Precipitation: Add a precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 ratio to the plasma volume.
-
Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation and extraction of the analyte and internal standard.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of Ornidazole and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Solutions: Prepare a series of working standard solutions of Ornidazole by serial dilution of the stock solution. Prepare a separate working solution for the internal standard (this compound).
-
Calibration Curve (CC) Samples: Spike blank biological matrix (e.g., plasma) with the appropriate working standard solutions to create a calibration curve with at least six to eight non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). These are prepared independently from the calibration standards.
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key processes in the validation of a bioanalytical method for Ornidazole.
Caption: Workflow for bioanalytical method validation of Ornidazole.
Caption: Logic for Ornidazole quantification using an internal standard.
Conclusion
The validation of a bioanalytical method for Ornidazole using this compound as an internal standard, in accordance with ICH M10 guidelines, provides a robust and reliable approach for its quantification in biological matrices. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the results, which is critical for regulatory submissions and the overall success of drug development programs. The comparative data and detailed protocols presented in this guide serve as a valuable resource for researchers and scientists in establishing and validating their own bioanalytical methods for Ornidazole.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. asianpubs.org [asianpubs.org]
A Comparative Pharmacokinetic Profile of Ornidazole and Metronidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacokinetic properties of two widely used nitroimidazole antimicrobial agents: Ornidazole and Metronidazole. The information presented is collated from various scientific studies and is intended to assist researchers and drug development professionals in understanding the key differences in how these drugs are absorbed, distributed, metabolized, and excreted by the human body.
I. Overview of Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Ornidazole and Metronidazole, providing a clear and concise comparison of their performance based on experimental data.
Table 1: Absorption and Distribution
| Parameter | Ornidazole | Metronidazole | Reference(s) |
| Bioavailability (Oral) | ~90% | ~80% to >90% | [1][2][3][4] |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | 30 - 60 minutes | [5][6][7][8] |
| Peak Plasma Concentration (Cmax) from 750mg oral dose | 10.9 µg/mL | 12.3 µg/mL | [5][6][8] |
| Plasma Protein Binding | < 15% | < 20% | [1][2][3][5][6][7][8][9][10][11] |
| Volume of Distribution (Vd) | 0.73 - 0.90 L/kg | 0.51 - 1.1 L/kg | [1][2][3][5][6][7][8][11][12] |
Table 2: Metabolism and Excretion
| Parameter | Ornidazole | Metronidazole | Reference(s) |
| Elimination Half-Life (t½) | 11 - 14.4 hours | 8.4 hours | [1][5][6][7][8][9][13] |
| Metabolism | Hepatic (to five metabolites, two major active ones M1 and M4) | Hepatic (to five metabolites, main one is hydroxymetronidazole) | [1][2][3][7][9][10] |
| Primary Route of Excretion | Urine (as metabolites and conjugates) | Urine (as metabolites and unchanged drug) | [1][2][3][5][6][8][9][10][14] |
| Excretion in Urine (unchanged drug) | < 4% | < 12% | [1][2][3] |
| Excretion in Feces | ~22% | ~14% | [1][5][6][8][14] |
| Total Recovery (Urine + Feces) over 5 days | ~85% | ~91% | [5][6][8] |
II. Key Pharmacokinetic Differences and Their Implications
Ornidazole is distinguished by a significantly longer elimination half-life (11-14.4 hours) compared to Metronidazole (8.4 hours).[1][5][6][7][8][13] This longer half-life allows for less frequent dosing intervals, which can be advantageous for patient compliance.[1]
While both drugs are well-absorbed orally, Metronidazole reaches its peak plasma concentration more rapidly (30-60 minutes) than Ornidazole (2-4 hours).[5][6][7][8] Both drugs exhibit low plasma protein binding and are widely distributed throughout the body tissues and fluids.[1][2][3][5][6][7][8][9][10][11]
Metabolism for both compounds occurs primarily in the liver.[1][2][3][7][9][10] Ornidazole is metabolized into five metabolites, with M1 and M4 being the major active ones.[1][7] Similarly, Metronidazole is metabolized into five metabolites, with hydroxymetronidazole being the main active metabolite.[2][3][9] The primary route of excretion for both drugs and their metabolites is through the urine.[1][2][3][5][6][8][9][10][14]
III. Experimental Protocols
The data presented in this guide is derived from pharmacokinetic studies employing standardized methodologies. A typical experimental protocol for a comparative pharmacokinetic study in humans is outlined below.
Human Pharmacokinetic Study Protocol
A common study design involves a randomized, crossover trial with healthy volunteers.
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited for the study.
-
Drug Administration: Subjects are administered a single oral dose of either Ornidazole or Metronidazole. To facilitate accurate measurement, radiolabeled (e.g., with 14C) versions of the drugs are often used.[5][6][8]
-
Washout Period: Following the administration of the first drug and a series of sample collections, a washout period of several weeks is observed to ensure the complete elimination of the drug from the body.[5][6][8]
-
Crossover Administration: After the washout period, the subjects who initially received Ornidazole are given Metronidazole, and vice versa.
-
Sample Collection: Blood, urine, and feces samples are collected at predetermined time intervals over a period of several days.[5][6][8]
-
Sample Analysis: The concentration of the parent drug and its metabolites in the collected samples is quantified using validated analytical methods, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The collected data is then used to calculate the key pharmacokinetic parameters listed in the tables above.
IV. Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of a comparative pharmacokinetic study.
Caption: Workflow of a comparative pharmacokinetic study.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Comparative pharmacokinetic studies of ornidazole and metronidazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Evaluation of Ornidazole Tablets Bioequivalence in Chinese Healthy Participants Under Fasted and Fed Conditions Using Pharmacokinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Metronidazole - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of ornidazole in patients with renal insufficiency; influence of haemodialysis and peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ornidazole - Wikipedia [en.wikipedia.org]
A Comparative Guide to Ornidazole-d5 and Other Nitroimidazole Internal Standards in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the quantitative analysis of nitroimidazole antibiotics, the use of a suitable internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of bioanalytical methods. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in mass spectrometry-based bioanalysis due to their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for matrix effects and other sources of variability. This guide provides a detailed comparison of Ornidazole-d5 with other commonly used deuterated nitroimidazole internal standards, including Metronidazole-d4 and Secnidazole-d6, supported by published experimental data.
The Gold Standard: Why Deuterated Internal Standards?
Deuterated internal standards are analogues of the analyte in which one or more hydrogen atoms are replaced by deuterium. This substitution results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. The key advantage is their co-elution with the analyte, which ensures that both compounds experience similar ionization suppression or enhancement effects in the mass spectrometer source. This leads to a more accurate and precise quantification of the analyte.
Performance Comparison of Nitroimidazole Internal Standards
The following tables summarize the performance of this compound and other deuterated nitroimidazole internal standards from validated bioanalytical methods, primarily in human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Quantitative Performance Data for Ornidazole using this compound as Internal Standard
| Validation Parameter | Result |
| Accuracy (%) | 98.7 - 103.2 |
| Precision (RSD %) | |
| - Intra-day | ≤ 4.8 |
| - Inter-day | ≤ 8.8 |
| Recovery (%) | Not explicitly stated, but method met FDA/EMA guidelines |
| Matrix Effect (%) | Not explicitly stated, but method met FDA/EMA guidelines |
| Linearity (Range) | 2 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
Data synthesized from a study by Du et al. on the simultaneous determination of ornidazole and its metabolites in human plasma by LC-MS/MS. The validation results met the acceptance criteria as per the US FDA and EMA guidelines.[1]
Table 2: Quantitative Performance Data for Metronidazole using Metronidazole-d4 as Internal Standard
| Validation Parameter | Result |
| Accuracy (%) | 97.8 - 103.5 |
| Precision (RSD %) | |
| - Intra-day | 2.1 - 5.8 |
| - Inter-day | 3.5 - 7.2 |
| Recovery (%) | 85.2 - 89.7 |
| Matrix Effect (%) | 96.5 - 104.1 |
| Linearity (Range) | 0.01 - 10.0 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL |
Data from a study by Sahu et al. on the quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method.[2]
Table 3: Quantitative Performance Data for Secnidazole using Secnidazole-d6 as Internal Standard
| Validation Parameter | Result |
| Accuracy (%) | 96.5 - 103.5 |
| Precision (RSD %) | |
| - Intra-day | ≤ 3.8 |
| - Inter-day | ≤ 3.8 |
| Recovery (%) | 66.8 |
| Matrix Effect (%) | Not explicitly stated, but method validated as per guidelines |
| Linearity (Range) | 0.200 – 40.032 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.200 µg/mL |
Data from a study by Adepu et al. on the determination of Secnidazole in human plasma by LC-MS/MS.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and adaptation.
Method for Ornidazole using this compound
-
Sample Preparation: Protein precipitation was used to extract Ornidazole from 100 µL of human plasma. Acetonitrile was used as the precipitation solvent.
-
Chromatography: A Capcell PAK MG C18 column (100 × 4.6 mm, 5 µm) was used for chromatographic separation. The mobile phase consisted of a gradient of acetonitrile and an aqueous solvent. The total run time was 5.0 minutes.
-
Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive mode. The multiple reaction monitoring (MRM) transition for Ornidazole was m/z 220.0 -> 128.0, and for this compound it was m/z 225.1 -> 128.0.[1]
Method for Metronidazole using Metronidazole-d4
-
Sample Preparation: Liquid-liquid extraction was employed to extract Metronidazole from 100 µL of human plasma.
-
Chromatography: An ACE C18 column (100 × 4.6 mm, 5 µm) was used. The mobile phase was a mixture of acetonitrile and 10.0 mM ammonium formate in water (pH 4.00) in an 80:20 (v/v) ratio. The total run time was 3.0 minutes.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with a turbo ion spray source was operated in positive ESI mode. The MRM transition for Metronidazole was m/z 172.1 -> 128.1, and for Metronidazole-d4 it was m/z 176.1 -> 132.1.[2]
Method for Secnidazole using Secnidazole-d6
-
Sample Preparation: Liquid-liquid extraction was used to extract Secnidazole from 100 µL of human plasma.
-
Chromatography: An Inertsil® ODS-3V column (150 x 4.6 mm, 5µm) was used with an isocratic mobile phase of Acetonitrile / 10mM Ammonium acetate (70/30, v/v). The total run time was 2.50 minutes.
-
Mass Spectrometry: A mass spectrometer with positive electrospray ionization was used. The MRM transition for Secnidazole was m/z 185.95 -> 127.73, and for Secnidazole-d6 it was m/z 192.04 -> 127.76.[3]
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the performance of different internal standards in a bioanalytical method.
Conclusion
The experimental data presented in this guide demonstrates that deuterated internal standards, such as this compound, Metronidazole-d4, and Secnidazole-d6, provide excellent performance for the quantitative analysis of their respective parent drugs in biological matrices. The choice of a specific internal standard will depend on the analyte being measured. For the analysis of Ornidazole, this compound is the most appropriate choice, exhibiting high accuracy and precision. The detailed experimental protocols provided herein offer a starting point for researchers to develop and validate their own robust bioanalytical methods for these important nitroimidazole compounds.
References
A Comparative Guide to the Bioequivalence Assessment of Two Ornidazole Tablet Formulations
For researchers, scientists, and drug development professionals, establishing the bioequivalence of a generic drug to a reference product is a critical step in the regulatory approval process. This guide provides a comprehensive comparison of two different ornidazole tablet formulations, supported by experimental data and detailed methodologies, to illustrate the key aspects of a bioequivalence assessment. Ornidazole is an antimicrobial agent used to treat various infections.[1]
Experimental Data: Pharmacokinetic Parameters
The bioequivalence of two drug formulations is determined by comparing their pharmacokinetic parameters, which describe the rate and extent of drug absorption into the body. The key parameters are:
-
Cmax: The maximum plasma concentration of the drug.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total amount of drug absorbed into the bloodstream over time.
Below are summary tables from different bioequivalence studies on ornidazole tablets. These studies typically involve a single-dose, randomized, two-period crossover design in healthy human volunteers.[2][3]
Table 1: Pharmacokinetic Parameters of Two Ornidazole Formulations (Study A) [4]
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (μg/mL) | 17.55 ± 2.68 | 17.75 ± 3.49 |
| Tmax (h) | 1.69 ± 0.84 | 1.64 ± 0.90 |
| AUC0-72h (μg·h/mL) | 388.86 ± 64.50 | 377.13 ± 63.83 |
| AUC0-∞ (μg·h/mL) | 408.15 ± 72.43 | 394.37 ± 70.85 |
| t1/2 (h) | 15.90 ± 1.88 | 15.55 ± 2.53 |
Table 2: Pharmacokinetic Parameters of Two Ornidazole Formulations (Study B) [5]
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
| Cmax (μg/mL) | 10.68 ± 0.97 | 10.86 ± 1.24 | 93.51 - 103.90% |
| AUC0-t (μg·h/mL) | 101.95 ± 13.00 | 112.27 ± 19.23 | 84.90 - 98.63% |
| AUC0-∞ (μg·h/mL) | 151.61 ± 35.58 | 165.69 ± 23.85 | 83.54 - 102.82% |
| Tmax (h) | 2.33 ± 0.47 | 2.37 ± 0.35 | N/A |
| t1/2 (h) | 14.94 ± 3.64 | 14.96 ± 4.59 | N/A |
Table 3: Bioequivalence Assessment of Two Ornidazole Formulations Under Fasting and Fed Conditions (Study C) [6]
| Condition | Parameter | Geometric Mean Ratio (GMR) | 90% Confidence Interval |
| Fasting | Cmax | 99.88% | 90.63 - 110.08% |
| AUC0-t | 100.97% | 99.12 - 102.85% | |
| AUC0-∞ | 101.12% | 99.17 - 103.11% | |
| Fed | Cmax | 101.90% | 99.63 - 104.22% |
| AUC0-t | 103.00% | 100.94 - 105.11% | |
| AUC0-∞ | 102.99% | 100.87 - 105.16% |
For two products to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[7][8]
Experimental Protocols
A typical bioequivalence study for ornidazole tablets follows a standardized protocol to ensure the reliability and validity of the results.
Study Design
The most common study design is a randomized, single-dose, two-period, two-sequence, crossover study.[2][3] This design minimizes individual subject variation. The study can be conducted under fasting or fed conditions to assess the effect of food on drug absorption.[7] A washout period of at least seven days, which is more than five elimination half-lives of ornidazole, separates the two treatment periods to ensure that the drug from the first period is completely eliminated before the second period begins.[5][9]
Subject Selection
Healthy adult human volunteers, typically between 18 and 45 years of age, are recruited for these studies.[4][9] Subjects undergo a thorough medical screening to ensure they meet the inclusion criteria and have no contraindications to the drug.
Drug Administration and Blood Sampling
A single oral dose of the test or reference ornidazole tablet is administered to the subjects.[4] Blood samples are collected at predetermined time points before and after drug administration, typically over a 72-hour period.[4][7] Plasma is separated from the blood samples and stored frozen until analysis.[2]
Analytical Method
The concentration of ornidazole in the plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][7] These methods are highly sensitive and specific for quantifying ornidazole in biological matrices.
The analytical method validation includes establishing linearity, precision, accuracy, and stability of the analyte during sample processing and storage.[10] For instance, one HPLC method for ornidazole quantification used a C18 column with a mobile phase of disodium hydrogen phosphate and acetonitrile, and UV detection at 313 nm.[5] Another study utilized an LC-MS/MS method with protein precipitation for sample preparation and multiple reaction monitoring for detection.[7]
Visualizing the Process
Experimental Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for ornidazole tablets.
References
- 1. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Ornidazole Tablets Bioequivalence in Chinese Healthy Participants Under Fasted and Fed Conditions Using Pharmacokinetic Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Ornidazole Tablets Bioequivalence in Chinese Healthy Participants Under Fasted and Fed Conditions Using Pharmacokinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Relative bioavailability of two brands of ornidazole in twelve healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
A Comparative Guide to the Quantification of Ornidazole in Human Plasma Using a Deuterated Internal Standard
This guide provides a detailed comparison of validated bioanalytical methods for the quantification of ornidazole in human plasma, with a specific focus on the use of its deuterated analogue, ornidazole-d5, as an internal standard. The use of a stable isotope-labeled internal standard is a state-of-the-art approach in quantitative mass spectrometry, offering high precision and accuracy by compensating for variability in sample preparation and instrument response.
This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioequivalence trials, and other applications requiring the precise measurement of ornidazole concentrations in biological matrices. The guide summarizes key performance data from published studies and provides detailed experimental protocols to facilitate the implementation and validation of these methods in a laboratory setting.
Inter-laboratory Comparison of Ornidazole Quantification Methods
The following tables present a comparative summary of the performance characteristics of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ornidazole in human plasma. Both methods employ this compound as the internal standard, representing the gold standard for bioanalytical assays.
Table 1: Comparison of LC-MS/MS Method Performance for Ornidazole Quantification
| Parameter | Method 1: Enantioselective Quantification (Zhong et al.)[1] | Method 2: Simultaneous Quantification with Metabolites (Du et al.) |
| Linearity Range | 0.030 - 10.0 µg/mL | 100 - 20,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.030 µg/mL | 100 ng/mL |
| Intra-day Precision (%RSD) | R-(+)-ornidazole: 1.8 - 6.2%S-(-)-ornidazole: 1.8 - 6.2% | ≤ 8.8% |
| Inter-day Precision (%RSD) | R-(+)-ornidazole: 1.5 - 10.2%S-(-)-ornidazole: 1.5 - 10.2% | ≤ 8.8% |
| Intra-day Accuracy (%RE) | R-(+)-ornidazole: -4.5% to 1.2%S-(-)-ornidazole: -5.4% to -0.8% | -8.5% to 8.6% |
| Inter-day Accuracy (%RE) | R-(+)-ornidazole: -4.5% to 1.2%S-(-)-ornidazole: -5.4% to -0.8% | -8.5% to 8.6% |
| Recovery (%) | Not explicitly reported | Ornidazole: 91.3 - 95.8%this compound: 92.5 - 94.7% |
| Internal Standard | R-(+)-d5-ornidazole and S-(-)-d5-ornidazole | d5-ornidazole |
Experimental Protocols
Method 1: Enantioselective Quantification of Ornidazole
This method, as described by Zhong et al., is designed for the stereoselective pharmacokinetic study of ornidazole, enabling the separate quantification of its R-(+) and S-(-) enantiomers.[1]
1. Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution (R-(+)-d5-ornidazole and S-(-)-d5-ornidazole).
-
Perform liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
2. Liquid Chromatography:
-
Column: Chiral-AGP (150 mm × 4.0 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 10 mM ammonium acetate/acetic acid (100/0.01, v/v)
-
Flow Rate: Not explicitly specified
-
Run Time: 7.5 minutes
3. Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ornidazole enantiomers: m/z 220 → 128
-
d5-Ornidazole enantiomers: m/z 225 → 128
-
Method 2: Simultaneous Quantification of Ornidazole and its Metabolites
This method, reported by Du et al., is suitable for pharmacokinetic studies requiring the simultaneous measurement of ornidazole and its major metabolites.
1. Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution (d5-ornidazole).
-
Perform protein precipitation with acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject an aliquot of the supernatant for analysis.
2. Liquid Chromatography:
-
Column: Capcell PAK MG C18 (100 × 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water containing formic acid.
-
Flow Rate: Not explicitly specified
-
Run Time: 5.0 minutes
3. Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific transitions for ornidazole, its metabolites, and d5-ornidazole are monitored.
Visualizing the Experimental Workflow and Analytical Principle
To further clarify the methodologies, the following diagrams illustrate a generalized experimental workflow for ornidazole quantification and the logical relationship between the analyte, internal standard, and the resulting signal.
Caption: Generalized workflow for the quantification of Ornidazole in plasma by LC-MS/MS.
Caption: Principle of quantification using a stable isotope-labeled internal standard.
References
Performance Showdown: Ornidazole Quantification Using Ornidazole-d5 and Alternative Methods
For researchers, scientists, and drug development professionals seeking robust and reliable quantification of the antimicrobial agent Ornidazole, this guide provides a comprehensive comparison of analytical methodologies. We delve into the performance of a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay utilizing a deuterated internal standard, Ornidazole-d5, and contrast it with established High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and UV-Vis Spectrophotometry techniques. This objective analysis, supported by experimental data, will aid in selecting the most appropriate method for your research needs.
Performance at a Glance: Linearity and Range
The choice of an analytical method hinges on its ability to deliver accurate and precise results across a specific concentration range. The following table summarizes the key performance characteristics of the three discussed Ornidazole assays.
| Parameter | LC-MS/MS with this compound | HPLC-UV | UV-Vis Spectrophotometry |
| Linearity Range | While the full range is not specified in the available literature, the method was validated according to US FDA and EMA guidelines, suggesting a well-defined and acceptable linear range. | 50 ng/mL - 12,000 ng/mL[1] | 5 µg/mL - 25 µg/mL |
| Lower Limit of Quantification (LLOQ) | The LLOQ for two of its metabolites was reported as 50.0 ng/mL, suggesting a similar or better sensitivity for Ornidazole. | 50 ng/mL[1] | Not typically determined; sensitivity is lower than chromatographic methods. |
| Upper Limit of Quantification (ULOQ) | Not explicitly stated, but would be defined by the upper end of the validated linear range. | 12,000 ng/mL[1] | 25 µg/mL |
| Correlation Coefficient (r²) | As per FDA/EMA guidelines, would be ≥0.99. | 0.9997[1] | Typically ≥0.99 |
In-Depth Methodologies
LC-MS/MS with this compound Internal Standard
This method stands as the gold standard for bioanalytical quantification due to its high selectivity and sensitivity, achieved by monitoring specific precursor-to-product ion transitions for both the analyte and its stable isotope-labeled internal standard.
Experimental Protocol:
-
Sample Preparation: Protein precipitation is a common method for plasma samples. To 100 µL of plasma, a solution of this compound in a protein precipitating agent like acetonitrile is added. After vortexing and centrifugation, the supernatant is collected for analysis.
-
Chromatography:
-
Column: A C18 column (e.g., Capcell PAK MG C18, 100 x 4.6 mm, 5 µm) is typically used for separation.[2][3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: The instrument is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific transitions for Ornidazole and this compound.
-
Workflow Diagram:
Caption: Experimental workflow for Ornidazole quantification by LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A widely used and robust technique, HPLC-UV offers a balance of sensitivity, selectivity, and cost-effectiveness for the quantification of Ornidazole in various matrices.
Experimental Protocol:
-
Sample Preparation: Liquid-liquid extraction is a common approach. To a plasma sample, an internal standard (e.g., a structurally similar compound) and an extraction solvent are added. After mixing and centrifugation, the organic layer is separated, evaporated, and the residue is reconstituted in the mobile phase.
-
Chromatography:
-
Column: A C18 column (e.g., BDS hypersil C18, 250 × 4.6 mm, 5 µ) is frequently used.[1]
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of a buffer (e.g., 0.05 M disodium hydrogen phosphate, pH 4.8) and acetonitrile (e.g., 60:40 v/v), is common.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection is performed at a wavelength where Ornidazole exhibits maximum absorbance, for example, 313 nm.[1]
-
Workflow Diagram:
Caption: Experimental workflow for Ornidazole quantification by HPLC-UV.
UV-Vis Spectrophotometry
This technique is a simpler and more accessible method, often used for the analysis of bulk drug or pharmaceutical formulations where high sensitivity and selectivity are not paramount.
Experimental Protocol:
-
Sample Preparation: For bulk drug analysis, a standard solution is prepared by accurately weighing and dissolving the Ornidazole in a suitable solvent (e.g., distilled water). For tablet analysis, a number of tablets are weighed, powdered, and a portion equivalent to a specific amount of Ornidazole is dissolved in a solvent.
-
Analysis:
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for Ornidazole is determined by scanning a solution across a range of wavelengths. For a derivatized Ornidazole complex, this might be around 430 nm.
-
Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is then plotted.
-
Sample Measurement: The absorbance of the sample solution is measured, and the concentration is determined from the calibration curve.
-
Logical Relationship Diagram:
Caption: Logical relationship for Ornidazole quantification by UV-Vis Spectrophotometry.
Conclusion
The selection of an appropriate analytical method for Ornidazole quantification is contingent upon the specific requirements of the study. The LC-MS/MS method using this compound offers unparalleled sensitivity and selectivity, making it the ideal choice for pharmacokinetic and bioequivalence studies in complex biological matrices. For routine analysis in a quality control setting where high throughput and cost-effectiveness are crucial, HPLC-UV provides a robust and reliable alternative. UV-Vis Spectrophotometry , while less sensitive, remains a valuable tool for the straightforward analysis of bulk drug and pharmaceutical formulations. By understanding the performance characteristics and experimental demands of each technique, researchers can make an informed decision to ensure the generation of high-quality, reproducible data.
References
Navigating the Rigors of Analytical Method Validation: A Guide to Robustness Testing with Ornidazole-d5
For researchers, scientists, and professionals in drug development, ensuring the reliability and consistency of analytical methods is paramount. Robustness testing, a critical component of method validation, evaluates the method's capacity to remain unaffected by small, deliberate variations in procedural parameters. This guide provides a comparative framework for conducting robustness testing of an analytical method utilizing Ornidazole-d5 as an internal standard, drawing upon established protocols for the analysis of Ornidazole.
The use of a deuterated internal standard like this compound is a strategic choice to enhance the accuracy and precision of bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. Its chemical similarity to the analyte, Ornidazole, ensures comparable extraction recovery and ionization efficiency, while the mass difference allows for distinct detection. The robustness of an analytical method employing this compound is a key indicator of its transferability and reliability in routine analysis.
Comparative Analysis of Robustness Parameters
Robustness is typically assessed by intentionally varying critical method parameters and observing the impact on the results, such as peak area, retention time, and calculated concentration. The following table summarizes common parameters and their typical variations investigated during the robustness testing of analytical methods for Ornidazole, which are directly applicable when this compound is used as an internal standard.
| Parameter | Typical Variation 1 | Typical Variation 2 | Acceptance Criteria (Typical) |
| Mobile Phase Composition | ± 2% of organic phase | ± 5% of organic phase | System suitability parameters (e.g., tailing factor, theoretical plates) remain within specified limits. Relative Standard Deviation (RSD) of the analyte/IS peak area ratio should be ≤ 15%. |
| Mobile Phase pH | ± 0.1 unit | ± 0.2 units | Retention time shift should be minimal and not affect peak separation. Peak shape should remain acceptable. |
| Column Temperature | ± 2 °C | ± 5 °C | Retention time may shift, but resolution between analyte and any interfering peaks must be maintained. |
| Flow Rate | ± 0.1 mL/min | ± 0.2 mL/min | Retention time will change, but the system suitability criteria must be met. |
| Wavelength (for UV detection) | ± 2 nm | ± 5 nm | No significant change in response or specificity. |
Experimental Protocol for Robustness Testing
The following provides a detailed methodology for conducting a robustness study for an LC-MS/MS method for the quantification of an analyte using this compound as an internal standard.
1. Standard and Sample Preparation:
-
Prepare a standard stock solution of the analyte and this compound.
-
Prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations by spiking the analyte and a fixed concentration of this compound into the appropriate biological matrix.
2. Chromatographic Conditions (Nominal):
-
Column: A suitable C18 column (e.g., 100 x 4.6 mm, 5 µm) is often used.[1]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[2][3]
-
Flow Rate: Typically set between 0.8 and 1.2 mL/min.[3]
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.
-
Injection Volume: A fixed volume, for example, 10 µL.
3. Mass Spectrometric Conditions (Nominal):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and this compound.
4. Robustness Study Design:
-
For each parameter to be tested, prepare and analyze a set of QC samples (e.g., n=3 for each concentration level) under the nominal and varied conditions.
-
Vary one parameter at a time while keeping others at their nominal settings.
5. Data Analysis:
-
Calculate the concentration of the analyte in the QC samples for each tested condition using the calibration curve generated under nominal conditions.
-
Determine the percentage deviation of the mean concentration under varied conditions from the mean concentration under nominal conditions.
-
Evaluate the system suitability parameters (e.g., retention time, peak shape, signal-to-noise ratio) for each run.
Logical Workflow for Robustness Testing
The following diagram illustrates the logical flow of a robustness study.
Caption: Workflow of a typical robustness testing experiment.
By systematically evaluating the impact of minor changes in experimental parameters, researchers can establish the operational limits of their analytical method and ensure its reliability for routine use in drug development and quality control. The use of a stable, isotopically labeled internal standard like this compound is a cornerstone of developing such robust and dependable bioanalytical assays.
References
Comparative Mass Spectrometric Analysis of Ornidazole and Deuterated Ornidazole (d5-Ornidazole)
A guide for researchers, scientists, and drug development professionals on the comparative mass spectrometric behavior of Ornidazole and its deuterated analogue, d5-Ornidazole. This document provides a detailed analysis of their fragmentation patterns, supported by experimental data and protocols.
This guide presents a comparative analysis of the mass spectrometric characteristics of Ornidazole and its deuterated form, d5-Ornidazole. The inclusion of a deuterated internal standard is a common practice in quantitative mass spectrometry assays to improve accuracy and precision. Understanding the fragmentation differences between the analyte and its deuterated analogue is crucial for developing robust bioanalytical methods.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratio (m/z) values for the parent and major fragment ions of Ornidazole and d5-Ornidazole observed in positive ion electrospray ionization mass spectrometry.
| Compound | Parent Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |
| Ornidazole | 220.0 | 128.0, 82.0 |
| d5-Ornidazole | 225.0 | 133.0, 82.0 |
Experimental Protocol
This section outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Ornidazole and d5-Ornidazole in a biological matrix.
1. Sample Preparation:
-
A protein precipitation method is commonly employed for plasma samples.
-
To 100 µL of plasma, add a suitable volume of acetonitrile to precipitate proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm) is suitable for separation.[1]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile is effective.
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is recommended.
3. Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is used.[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring the transitions of the parent ion to specific product ions.
-
Key Parameters:
-
Capillary Voltage: Approximately 3.0-4.0 kV.
-
Source Temperature: Around 120-150°C.
-
Desolvation Temperature: Approximately 350-450°C.
-
Collision Gas: Argon is typically used as the collision gas.
-
MRM Transitions:
-
Ornidazole: m/z 220.0 → 128.0
-
d5-Ornidazole: m/z 225.0 → 133.0
-
-
Fragmentation Pathway Analysis
The fragmentation of Ornidazole and d5-Ornidazole in the mass spectrometer provides characteristic product ions that are essential for their selective detection and quantification. The primary fragmentation occurs at the C-N bond of the propanol side chain.
Caption: Comparative fragmentation of Ornidazole and d5-Ornidazole.
The deuteration in d5-Ornidazole is on the propanol side chain. Consequently, the initial fragmentation, which involves the loss of this side chain, results in a fragment ion (m/z 133.0) that is 5 Da heavier than the corresponding fragment from unlabeled Ornidazole (m/z 128.0). Subsequent fragmentation of this primary fragment, involving the loss of a nitro group, produces a common fragment ion at m/z 82.0 for both compounds, as the deuterium atoms are not present in this part of the molecule. This predictable mass shift is fundamental for the use of d5-Ornidazole as an internal standard in quantitative studies.
References
Safety Operating Guide
Navigating the Safe Disposal of Ornidazole-d5 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Ornidazole-d5, a deuterated form of the antibacterial and antiprotozoal agent Ornidazole, requires meticulous disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, aligning with standard laboratory safety protocols.
Quantitative Data Summary
For quick reference, the following table summarizes key safety and disposal information for Ornidazole, which serves as a close proxy for this compound in the absence of specific data for the deuterated compound.
| Parameter | Value/Information | Source |
| Acute Toxicity (Oral, Rat LD50) | 1780 mg/kg | [1][2] |
| Waste Classification | Hazardous Waste | [1] |
| Disposal Recommendation | Dispose of in accordance with local, state, and federal regulations at an approved waste disposal plant. | [1][3] |
| Environmental Precautions | Do not allow product to reach sewage system or dispose of with household garbage.[2] Water hazard class 1 (Self-assessment): slightly hazardous for water.[2] | [2] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride. | [1][3] |
Detailed Protocol for the Disposal of this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound from the point of use to final removal from the laboratory.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Segregation and Collection of Waste
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, vials), in a dedicated, clearly labeled hazardous waste container.
-
The container must be compatible with the chemical waste, sealable, and kept closed except when adding waste.[4]
-
Label the container as "Hazardous Waste" and specify the contents: "this compound."[4]
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container.[4]
-
Do not mix with other incompatible waste streams.
-
Clearly label the container with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.[4]
-
Crucially, do not dispose of this compound solutions down the drain. [2] Antibiotic solutions, especially stock solutions, are considered hazardous chemical waste.[5]
-
Decontamination of Empty Containers
-
Thoroughly empty the original this compound container.
-
Rinse the container with a suitable solvent (e.g., methanol or DMSO, as it is soluble in these[6]) three times.
-
Collect the first rinse as hazardous liquid waste.[4] Subsequent rinses may also need to be collected depending on institutional policies for highly toxic chemicals.[4]
-
After rinsing and air-drying, deface or remove the original label to prevent misuse.
-
Dispose of the rinsed container as per your institution's guidelines for decontaminated chemical containers.
Storage of Waste
-
Store the sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.[7]
-
Ensure the storage area is away from heat, ignition sources, and incompatible materials.[4]
-
Maintain a log of the waste being added to the container.
Final Disposal
-
Once the waste container is full (no more than 90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup requests.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste in a laboratory.
References
- 1. fishersci.nl [fishersci.nl]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling Ornidazole-d5
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of Ornidazole-d5, a deuterated analog of the antimicrobial agent Ornidazole. The following guidelines are based on the safety data for the parent compound, Ornidazole, and are intended to provide a comprehensive operational and disposal plan.
Hazard Identification and Classification
Ornidazole is classified as harmful if swallowed.[1][2][3] While specific toxicity data for this compound is not available, it should be handled with the same precautions as Ornidazole due to their structural similarity.
Hazard Summary for Ornidazole:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
Data sourced from Ornidazole Safety Data Sheets.
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound in a laboratory setting is essential to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Ventilation: Handle this compound in a well-ventilated area.[4] For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
-
Containment: Use a designated area for handling this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[4][5][6][7]
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are suitable. Always check the manufacturer's recommendations for chemical compatibility.[6] |
| Eye Protection | Safety glasses with side shields or goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5] |
| Skin and Body Protection | Laboratory coat or long-sleeved clothing | To prevent skin exposure.[4] |
| Respiratory Protection | NIOSH-approved respirator | Required if there is a risk of generating airborne dust or aerosols. A fit-tested N95 or higher respirator is recommended.[8] |
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.[3][5]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][3][5]
-
Remove contaminated clothing and wash it before reuse.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a research setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization
Unused this compound and materials contaminated with it should be considered hazardous waste.
Disposal Procedures
-
Segregation: Collect all waste materials contaminated with this compound in a designated, clearly labeled, and sealed hazardous waste container.
-
Containerization: Use chemically resistant containers for waste collection.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Disposal Vendor: Dispose of the waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[5]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Logical Flow for this compound Waste Disposal
This diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | Action |
| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice.[9] Rinse mouth with water.[2][3][5] Do not induce vomiting. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3] |
| Skin Contact | Take off contaminated clothing immediately. Rinse skin with plenty of water for at least 15 minutes.[5][9] If skin irritation persists, call a physician. |
| Eye Contact | Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[9] Seek medical attention. |
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill.
-
Clean-up:
-
For small spills of solid material, carefully sweep up and place into a sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to the appropriate safety personnel.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemdmart.com [chemdmart.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.nl [fishersci.nl]
- 5. fishersci.com [fishersci.com]
- 6. osha.gov [osha.gov]
- 7. pogo.ca [pogo.ca]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.hawaii.gov [files.hawaii.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
